molecular formula C16H17NO B5189126 N-(1-phenylpropyl)benzamide CAS No. 2698-80-8

N-(1-phenylpropyl)benzamide

Cat. No.: B5189126
CAS No.: 2698-80-8
M. Wt: 239.31 g/mol
InChI Key: QGSOSTJHIZFYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylpropyl)benzamide is a chemical compound of interest in medicinal chemistry and chemical biology research, belonging to the broader class of N-phenyl benzamides. This structural class has demonstrated significant potential in various pharmacological investigations, though specific biological data for this exact analog may be limited. Research on closely related N-phenyl benzamide derivatives has revealed a spectrum of promising biological activities. Studies indicate that certain analogs within this chemical family exhibit notable anti-inflammatory properties. In vivo models, such as carrageenan-induced paw edema, have shown that some derivatives can achieve significant anti-edematous effects, in some cases exceeding the activity of reference drugs like indomethacin . A key advantage observed with specific active derivatives is a markedly lower incidence of gastric ulceration, a common side effect of many anti-inflammatory agents, which is correlated with their potent inhibition of prostaglandin E2 (PGE2) synthesis . Furthermore, N-phenyl benzamide derivatives have been identified as effective antiviral agents against enteroviruses, including Coxsackievirus A9 (CVA9) and B3 (CVB3) . The primary mechanism of action for this antiviral effect is through capsid binding, where the compound stabilizes the virus particle and prevents its uncoating, thereby blocking the release of viral genetic material . Molecular docking studies suggest these compounds can bind to the viral capsid's hydrophobic pocket and the area around the 3-fold axis . Additionally, structural variations incorporating heterocyclic systems, such as imidazole, have yielded N-phenylbenzamide derivatives with cytotoxic activity against human cancer cell lines, positioning them as promising scaffolds for anticancer research . Given the established research value of its structural analogs, this compound serves as a valuable building block for drug discovery, mechanistic studies, and structure-activity relationship (SAR) investigations. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOSTJHIZFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310186
Record name N-(1-Phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2698-80-8
Record name N-(1-Phenylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2698-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Synthesis of N-(1-phenylpropyl)benzamide

[1][2]

Introduction & Core Identity

This compound is a secondary amide formed by the condensation of benzoic acid (or its derivatives) with 1-phenylpropylamine.[1][2] In medicinal chemistry, it serves as a lipophilic scaffold often utilized to probe hydrophobic binding pockets in enzymes or receptors.[3] Structurally, it belongs to the N-substituted benzamide class, a pharmacophore found in various bioactive agents ranging from antipsychotics to antimicrobial agents.[1][4]

Due to the chiral center at the



13
Chemical Identity Table
ParameterData
IUPAC Name This compound
Common Synonyms N-(

-ethylbenzyl)benzamide; Benzoic acid

-ethylbenzylamide
CAS Registry Number 2698-80-8
Molecular Formula C

H

NO
Molecular Weight 239.31 g/mol
Exact Mass 239.1310
SMILES CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1][2]

  • Physical State: White to off-white crystalline solid.[1][2][3][5]

  • Melting Point: 116–116.5 °C (Recrystallized from heptane/ethanol).[3]

  • Solubility:

    • High: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol, Ethyl Acetate.[1][3]

    • Low/Insoluble: Water (Hydrophobic nature, LogP

      
       3.96).[3]
      
  • Lipophilicity (LogP): ~3.96. This high value indicates significant membrane permeability but poor aqueous solubility, necessitating the use of co-solvents (e.g., DMSO < 0.1%) in biological assays.[3]

Synthetic Methodology

The most robust route for high-purity synthesis is the Schotten-Baumann reaction or a nucleophilic acyl substitution under anhydrous conditions.[1][2] The anhydrous route is preferred for research scales to prevent hydrolysis of the acyl chloride.[3]

Reaction Pathway Diagram

The following diagram illustrates the anhydrous coupling mechanism.

SynthesisFigure 1: Anhydrous Nucleophilic Acyl Substitution PathwayReactant1Benzoyl Chloride(Electrophile)IntermediateTetrahedralIntermediateReactant1->Intermediate Nucleophilic AttackReactant21-Phenylpropylamine(Nucleophile)Reactant2->IntermediateBaseTriethylamine (Et3N)(HCl Scavenger)ByproductEt3N·HCl(Salt)Base->Byproduct Proton CaptureProductThis compound(Target)Intermediate->Product Elimination of Cl-Intermediate->Byproduct

Protocol: Anhydrous Acyl Substitution

Objective: Synthesis of 5.0 g of this compound.

Reagents:

  • 1-Phenylpropylamine (1.0 eq)[1][2]

  • Benzoyl chloride (1.1 eq)[3]

  • Triethylamine (TEA) (1.5 eq)[3]

  • Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Solvation: Add 1-phenylpropylamine (20.9 mmol) and TEA (31.4 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition: Dilute benzoyl chloride (23.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor consumption of the amine via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).[3]

  • Work-up:

    • Quench with 50 mL of saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (2 x 30 mL).[3]

    • Wash combined organics with 1M HCl (to remove unreacted amine), followed by brine.[3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot ethanol/heptane or purify via flash column chromatography (

    
    , 0-20% EtOAc/Hexanes).
    

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][7][8]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       7.75 – 7.78 (m, 2H, Benzoyl ortho-H)[1]
      
    • 
       7.20 – 7.50 (m, 8H, Aromatic H overlap)[1]
      
    • 
       6.45 (br d, 1H, NH )[1]
      
    • 
       5.15 (q, J = 7.5 Hz, 1H, Benzylic CH )[1]
      
    • 
       1.85 – 1.95 (m, 2H, CH 
      
      
      )[1]
    • 
       0.95 (t, J = 7.4 Hz, 3H, CH 
      
      
      )[1]
  • Interpretation: The quartet at ~5.15 ppm is diagnostic for the proton at the chiral center, coupled to the adjacent methylene group. The broad doublet at ~6.45 ppm confirms the secondary amide bond.[3]

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Positive Electrospray (+ESI)[3]

  • Observed Ion:

    
    [3]
    
  • Fragmentation Pattern:

    • m/z 105 (Benzoyl cation,

      
      , characteristic of benzamides)[1]
      
    • m/z 119 (Phenylpropyl cation,

      
      )[3]
      

Structural Biology & Applications

While specific pharmacological data for this exact analog is often proprietary or limited to primary screens, the benzamide scaffold is a proven "privileged structure" in drug discovery.[3]

Pharmacophore Logic
  • Hydrogen Bonding: The amide nitrogen acts as a H-bond donor, while the carbonyl oxygen is an acceptor.[1] This allows specific directional binding in protein active sites (e.g., Serine proteases or Kinase hinge regions).[3]

  • Hydrophobic Interactions: The 1-phenylpropyl group provides a bulky, lipophilic moiety suitable for occupying hydrophobic pockets (e.g., the S1 or S2 pockets of enzymes).[1]

PharmacophoreFigure 2: Pharmacophore DecompositionScaffoldThis compoundAmideAmide Linker(H-Bond Donor/Acceptor)Scaffold->AmidePhenyl1Benzoyl Ring(Pi-Stacking)Scaffold->Phenyl1Phenyl2Propyl-Phenyl Ring(Hydrophobic Fill)Scaffold->Phenyl2AlkylPropyl Chain(Steric Bulk)Scaffold->Alkyl

References

  • LookChem . This compound Product Information & CAS 2698-80-8.[1][2][6] Retrieved from [3]

  • National Center for Biotechnology Information (PubChem) . Benzamide Structure and Bioactivity Data. Retrieved from [3]

  • Sigma-Aldrich .[2][3][7] Amide Synthesis Reagents and Protocols. Retrieved from [1][2]

  • ChemicalBook . N-(alpha-ethylbenzyl)benzamide Properties. Retrieved from [3][8]

Pharmacological Profiling of Benzamide N-(1-phenylpropyl) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological profile, synthesis, and experimental evaluation of Benzamide N-(1-phenylpropyl) derivatives . These lipophilic amides, structurally characterized by an N-(α-ethylbenzyl)benzamide core, serve as critical scaffolds in the development of anticonvulsants (targeting voltage-gated sodium channels) and antimicrobials .

Executive Summary & Chemical Identity

Benzamide N-(1-phenylpropyl) (CAS: 2698-80-8) represents a class of N-substituted benzamides where the amide nitrogen is bonded to a chiral 1-phenylpropyl group (also known as α-ethylbenzyl). This structural motif imparts significant lipophilicity (LogP ~3.6) and steric bulk, distinguishing it from simpler N-benzylbenzamides.

Core Pharmacological Value[1]
  • Primary Target: Voltage-Gated Sodium Channels (Nav). The lipophilic domain facilitates interaction with the inactivated state of the channel, a mechanism shared by established anticonvulsants like lacosamide and phenytoin.

  • Secondary Activity: Broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria, mediated by membrane disruption and enzymatic inhibition (e.g., FtsZ).

  • Key Feature: The chiral center at the α-carbon (C1 of the propyl chain) dictates binding affinity, with the (S)-enantiomer typically exhibiting superior potency in CNS models due to optimal steric fit within the hydrophobic binding pocket.

Mechanism of Action & SAR Analysis

Voltage-Gated Sodium Channel (Nav) Modulation

The primary anticonvulsant mechanism involves the state-dependent blockade of Nav channels.

  • Resting State: Low affinity.

  • Inactivated State: High affinity. The N-(1-phenylpropyl) moiety anchors the molecule within the channel's pore or local anesthetic binding site, stabilizing the inactivated conformation and preventing repetitive neuronal firing during a seizure.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the steric and electronic properties of the N-substituent.

  • Region A (Benzoyl Ring): Electron-withdrawing groups (e.g., 4-F, 4-Cl) often enhance metabolic stability and potency.

  • Region B (Amide Linker): Essential for hydrogen bonding (H-bond donor/acceptor). Methylation of the amide nitrogen (tertiary amide) drastically reduces potency, confirming the necessity of the -NH- group.

  • Region C (1-Phenylpropyl Group):

    • Steric Bulk: The ethyl group (propyl chain) provides optimal lipophilic filling compared to a methyl (ethylbenzyl) or hydrogen (benzyl).

    • Chirality: The (S)-configuration aligns the phenyl ring with the hydrophobic pocket of the receptor, while the (R)-isomer may face steric clash.

SAR Visualization

SAR_Analysis Core N-(1-phenylpropyl)benzamide Scaffold Benzoyl Benzoyl Ring (Lipophilic/Electronic) Core->Benzoyl Amide Amide Linker (-CONH-) (H-Bonding) Core->Amide Alkyl 1-Phenylpropyl Group (Steric/Chiral Center) Core->Alkyl Effect_Benzoyl Substitutions (Cl, F) Modulate Potency & Metabolism Benzoyl->Effect_Benzoyl Effect_Amide N-Methylation abolishes activity (H-bond donor essential) Amide->Effect_Amide Effect_Alkyl Ethyl chain increases LogP (S)-Isomer > (R)-Isomer Alkyl->Effect_Alkyl

Caption: Structure-Activity Relationship (SAR) map highlighting critical pharmacophores for biological activity.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol yields high-purity this compound suitable for biological screening.

Reagents:

  • Benzoyl chloride (1.0 eq)

  • 1-Phenylpropylamine (1.0 eq)

  • Triethylamine (TEA) or NaOH (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Preparation: Dissolve 1-phenylpropylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) at 0°C under nitrogen atmosphere.

  • Addition: Add benzoyl chloride (10 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3 (to remove acid), and finally brine.

  • Purification: Dry over MgSO4, concentrate in vacuo, and recrystallize from ethanol/water.

In Vivo Anticonvulsant Assay (Maximal Electroshock Seizure - MES)

The MES test is the gold standard for identifying compounds that prevent seizure spread (Nav channel blockers).

Subject: Male CF-1 mice (20-30g). Dosing: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% methylcellulose.

Step-by-Step Protocol:

  • Screening: Administer test compound at 30, 100, and 300 mg/kg.

  • Induction: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes 30 minutes post-dosing.

  • Observation: Monitor for the presence of tonic hindlimb extension (THE) .

  • Endpoint: Protection is defined as the abolition of THE.

  • Toxicity Check: Perform the Rotarod test immediately prior to MES to assess motor impairment (neurotoxicity).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening Start Reactants: Benzoyl Chloride + Amine Reaction Schotten-Baumann (DCM, 0°C -> RT) Start->Reaction Purify Recrystallization (EtOH/H2O) Reaction->Purify Tox Toxicity Screen (Rotarod Test) Purify->Tox MES MES Assay (50mA, 60Hz) Tox->MES Result Data Analysis (ED50 / TD50) MES->Result

Caption: Integrated workflow from chemical synthesis to in vivo anticonvulsant screening.

Data Presentation & Physicochemical Properties[2][3]

The following table summarizes the key physicochemical parameters that predict the bioavailability and CNS penetration of the N-(1-phenylpropyl) derivative.

ParameterValueBiological Implication
Molecular Formula C₁₆H₁₇NOCore scaffold
Molecular Weight 239.31 g/mol Optimal for oral bioavailability (<500)
LogP (Predicted) 3.6 - 3.9High lipophilicity; Excellent BBB penetration
Topological Polar Surface Area (TPSA) 29.1 Ų< 90 Ų indicates high CNS permeability
H-Bond Donors 1Facilitates receptor binding (Amide NH)
H-Bond Acceptors 1Amide Carbonyl (C=O)
Rotatable Bonds 4Moderate flexibility for induced fit

Safety & Toxicology Profile

While benzamides are generally well-tolerated, specific attention must be paid to:

  • Metabolic Stability: The ethyl group on the benzylic carbon is a site for CYP450-mediated hydroxylation.

  • Sedation: High doses may cause sedation due to non-specific CNS depression, distinguishable from specific anticonvulsant activity via the Rotarod test.

  • Irritation: As a lipophilic amide, the pure compound may be a mild skin/eye irritant (Category 2).

References

  • Clark, C. R., & Sansom, R. T. (1984). Anticonvulsant activity of some 4-aminobenzanilides and N-substituted benzamides.Journal of Medicinal Chemistry , 27(11), 1587-1590.

  • Scott, K. R., et al. (1993). Anticonvulsant activity of N-benzyl-3-sulfamoylbenzamides.Journal of Medicinal Chemistry , 36(14), 1947-1955.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76958, this compound.PubChem .

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X).Epilepsy Research , 92(2-3), 89-124.

N-(1-phenylpropyl)benzamide: A Strategic Scaffold in Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the role, synthesis, and utility of N-(1-phenylpropyl)benzamide within the context of small molecule libraries for drug discovery.

Executive Summary

This compound represents a critical structural motif in modern small molecule libraries, serving as a prototypical chiral N-benzylbenzamide . While often overshadowed by its simpler analog N-benzylbenzamide, the 1-phenylpropyl derivative introduces two key pharmacological vectors: steric bulk via the ethyl group and chirality at the benzylic position.

This guide dissects the molecule's utility as a scaffold for Structure-Activity Relationship (SAR) exploration, particularly in targeting ion channels (e.g., KCNQ, TRP) , GPCRs , and epigenetic modulators (HDACs) . We provide a self-validating technical workflow for its asymmetric synthesis, library integration, and biological profiling.

Chemical Structure & Pharmacophore Analysis[1]

The molecule consists of a benzamide core linked to a 1-phenylpropyl moiety. This structure is not merely a linker but a pharmacophore in its own right, often functioning as a hydrophobic anchor in protein binding pockets.

Structural Properties
PropertyValue / DescriptionImpact on Drug Design
Formula C₁₆H₁₇NOStandard fragment-like size (MW ~239.3 Da).
Chirality 1 Chiral Center (Benzylic C)Enantiomers (R/S) often show >100-fold potency difference.
H-Bond Donors 1 (Amide NH)Critical for directional binding (e.g., to backbone carbonyls).
H-Bond Acceptors 1 (Amide Carbonyl)Interacts with conserved residues (e.g., Ser, Thr, Tyr).
LogP (Calc) ~3.8 - 4.2High lipophilicity; good CNS penetration but solubility risk.
Rotatable Bonds 4Moderate flexibility allows induced fit without high entropy penalty.
The "Magic Methyl/Ethyl" Effect

In medicinal chemistry, adding a methyl or ethyl group to a benzylic position (the "1-position") often drastically alters potency and metabolic stability.

  • Conformational Lock: The ethyl group restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation.

  • Metabolic Block: The substituent hinders cytochrome P450-mediated oxidation at the sensitive benzylic carbon.

  • Hydrophobic Fill: The ethyl group can fill small hydrophobic pockets (e.g., in KCNQ2/3 channels or HDAC active sites ) that are inaccessible to the unsubstituted benzyl analog.

Biological Relevance & Target Classes[2]

This compound derivatives are privileged structures in several therapeutic areas.

Ion Channel Modulators (Neurology)

This scaffold structurally mimics Lacosamide (a functionalized amino acid) and Retigabine analogs.

  • Mechanism: Stabilization of the open state of KCNQ potassium channels or fast inactivation of voltage-gated sodium channels (NaV).

  • Key Feature: The lipophilic 1-phenylpropyl group penetrates the channel pore or voltage-sensing domain, while the amide hydrogen bonds with the channel backbone.

Histone Deacetylase (HDAC) Inhibitors

Benzamides are a classic zinc-binding group (ZBG) bioisostere.

  • Mechanism: The amide carbonyl coordinates the catalytic Zn²⁺ ion in Class I HDACs.

  • Selectivity: The 1-phenylpropyl "cap" group interacts with the rim of the HDAC tunnel, providing isoform selectivity (e.g., HDAC1 vs HDAC6) via steric exclusion.

Antimicrobial & Antiprotozoal Agents

N-substituted benzamides have shown activity against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum. The lipophilicity of the propyl chain aids in penetrating the parasite's cell membrane.

Library Synthesis Strategy

To effectively utilize this compound in a library, one must control the stereochemistry . A racemic mixture acts as a "dilutant" of biological signal.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target This compound (Chiral Target) AmideCoupling Amide Coupling (Parallel Synthesis) Target->AmideCoupling Path A: Standard CHActivation C-H Activation (Late-Stage Functionalization) Target->CHActivation Path B: Advanced Hydrogenation Asymmetric Hydrogenation (Enantioselective Route) Target->Hydrogenation Path C: Scalable Acid Benzoic Acid (Diversity Element 1) AmideCoupling->Acid Amine 1-Phenylpropylamine (Chiral Building Block) AmideCoupling->Amine Benzamide Benzamide Core CHActivation->Benzamide Alkene Trans-beta-methylstyrene (Coupling Partner) CHActivation->Alkene Enamide N-(1-phenyl-1-propenyl)benzamide Hydrogenation->Enamide

Figure 1: Retrosynthetic strategies for accessing the this compound scaffold. Path A is preferred for library diversity; Path C is preferred for scale-up of hits.

Protocol: Parallel Amide Coupling (Self-Validating)

This protocol is designed for 96-well plate format synthesis.

Reagents:

  • Acid: Benzoic acid derivatives (1.0 equiv).

  • Amine: (R)- or (S)-1-phenylpropylamine (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (2.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve benzoic acid (0.1 mmol) in DMF (500 µL) in a 2 mL well.

  • Activation: Add DIPEA (35 µL) and HATU (42 mg). Shake for 10 min at RT. Validation: Solution should turn slightly yellow; if colorless, check HATU quality.

  • Coupling: Add 1-phenylpropylamine (0.1 mmol) in DMF (200 µL).

  • Reaction: Seal plate and shake at RT for 4 hours. Validation: LCMS should show >90% conversion to product (M+H = ~240).

  • Workup (Solid Phase Extraction):

    • Add 1 mL EtOAc.

    • Wash with 1M HCl (remove unreacted amine).

    • Wash with 10% Na₂CO₃ (remove unreacted acid).

    • Evaporate organic layer.[1]

  • QC: Check purity via UPLC-MS. Expected purity >95%.

Protocol: Enantioselective C-H Activation (Advanced)

For libraries where the benzamide is fixed and the alkyl chain is varied via C-H activation.

  • Catalyst: [Rh(COD)Cl]₂ + Chiral Phosphoramidite Ligand.

  • Directing Group: The amide NH acts as a directing group.

  • Substrate: Benzamide + 1-Phenyl-1-propene (or related internal alkenes).

  • Conditions: Toluene, 100°C, 24h.

  • Outcome: Delivers the branched, chiral product with high enantioselectivity (>95% ee).

Screening & Profiling Workflow

Once the library is synthesized, the this compound members must be profiled.

Physicochemical Profiling (ADME)
AssayMethodologyExpected RangeInterpretation
Kinetic Solubility Nephelometry (pH 7.4)< 50 µMLow solubility due to high lipophilicity. Requires formulation (e.g., DMSO/PEG).
PAMPA Parallel Artificial Membrane Permeability Assay> 10 x 10⁻⁶ cm/sHigh permeability (CNS penetrant).
Microsomal Stability Liver Microsomes (Human/Rat)T½ < 30 minLabile benzylic position. "Ethyl" group mitigates this vs "Methyl", but still a metabolic hotspot.
Biological Assay: Calcium Flux (GPCR/Ion Channel)

To screen for modulators of Gq-coupled GPCRs or Ca²⁺ channels.

  • Cell Line: HEK293 stably expressing target (e.g., TRP channel).

  • Dye Loading: Fluo-4 AM (calcium indicator).

  • Compound Addition: Add this compound library (10 µM final).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Hit Criteria: >30% change in fluorescence vs DMSO control.

References

  • Benzamide Pharmacophore in Medicinal Chemistry

    • Gouault, N., et al. (2009). "Synthesis and biological evaluation of new benzamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Asymmetric Synthesis of Chiral Amides

    • Noyori, R., et al. (2001). "Asymmetric Hydrogenation of Enamides." Advanced Synthesis & Catalysis. Link

  • C-H Activation of Benzamides

    • Colby, D. A., et al. (2010). "Rh-Catalyzed C-H Activation and Functionalization of Benzamides." Chemical Reviews. Link

  • Lacosamide and N-Benzylamide SAR

    • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • HDAC Inhibitor Design

    • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[2] Journal of Medicinal Chemistry. Link

Sources

Structure-activity relationship (SAR) of N-substituted benzamides

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes the structure-activity relationships (SAR) of N-substituted benzamides, focusing on their unique "privileged structure" status. This scaffold serves as a foundational template for three distinct pharmacological classes: Dopamine


 antagonists, Serotonin 

agonists, and Class I HDAC inhibitors.

Abstract The N-substituted benzamide moiety represents a "privileged scaffold" in drug discovery, capable of binding diverse biological targets with high affinity. Its versatility stems from the rigidification of the amide bond via intramolecular hydrogen bonding (the "conformational lock") and the electronic tunability of the aromatic ring. This guide dissects the SAR governing the transition between antipsychotic activity (


 antagonism), gastrokinetic activity (

agonism), and epigenetic modulation (HDAC inhibition).

The Core Pharmacophore & The "Conformational Lock"

The biological activity of benzamides is predicated on the planarity of the amide bond relative to the phenyl ring.

  • The ortho-Methoxy Effect: In

    
     and 
    
    
    
    ligands (e.g., Sulpiride, Cisapride), an ortho-methoxy group accepts a hydrogen bond from the amide nitrogen. This creates a pseudo-six-membered ring, locking the molecule in a planar conformation essential for fitting into the narrow binding pockets of GPCRs.
  • The ortho-Amino Effect: In HDAC inhibitors (e.g., Entinostat), an ortho-amino group is critical not for planarity, but for chelating the Zinc ion (

    
    ) in the enzyme's active site.
    
Figure 1: Divergent SAR Pathways

The following diagram illustrates how specific substitutions steer the benzamide core toward distinct biological targets.

BenzamideSAR Core Benzamide Core (Ph-CO-NH-R) D2_Feat D2 Antagonist Features: 1. ortho-Methoxy (H-bond lock) 2. R = Ethyl-pyrrolidine 3. Sulfamoyl/Sulfone at C5 Core->D2_Feat + Short Basic Chain + e- withdrawing group HT4_Feat 5-HT4 Agonist Features: 1. ortho-Methoxy 2. 4-Amino + 5-Chloro 3. R = Piperidine w/ bulky tail Core->HT4_Feat + Bulky Basic Chain + 4-NH2 group HDAC_Feat HDAC Inhibitor Features: 1. ortho-Amino (Zn chelation) 2. R = Hydrophobic Linker + Cap 3. No conformational lock needed Core->HDAC_Feat + 2-NH2 substitution + Surface Cap D2_Ex Example: Sulpiride (Antipsychotic) D2_Feat->D2_Ex HT4_Ex Example: Cisapride (Prokinetic) HT4_Feat->HT4_Ex HDAC_Ex Example: Entinostat (Epigenetic) HDAC_Feat->HDAC_Ex

Caption: Divergent SAR pathways for the benzamide scaffold based on ortho-substitution and amine linker topology.

Target-Specific SAR Analysis

A. Dopamine Antagonists (The "Sulpiride" Class)

These compounds function as atypical antipsychotics. The primary SAR driver is the interaction with the orthosteric binding site of the


 receptor.
  • The Basic Nitrogen: The side chain (R) must contain a basic nitrogen (tertiary amine) protonated at physiological pH to interact with Asp114 in TM3 of the receptor.

    • Optimal Distance: A 2-carbon linker between the amide nitrogen and the basic amine is ideal (e.g., ethyl-pyrrolidine).

  • Chirality:

    • For N-(1-ethyl-2-pyrrolidinyl)methyl derivatives (e.g., Sulpiride), the (S)-enantiomer is highly potent.

    • Contrast: For N-(1-benzyl-2-pyrrolidinyl)methyl derivatives, the (R)-enantiomer exhibits superior affinity due to the steric bulk of the benzyl group forcing a different binding mode.

  • Aromatic Substitution:

    • C-2 (ortho): Methoxy group is mandatory for the conformational lock.

    • C-5 (meta): Electron-withdrawing groups (sulfamoyl, ethylsulfonyl, halides) enhance affinity.

    • Lipophilicity: Hydrophobic substituents at C-3 (e.g., Iodine) combined with electron donors at C-5 can boost affinity into the picomolar range.

B. Serotonin Agonists (The "Cisapride" Class)

While structurally similar to


 antagonists, 

agonists require specific modifications to flip the "switch" from antagonism to agonism and improve selectivity.
  • The "4-Amino-5-Chloro" Motif: The presence of an amino group at C-4 and a chlorine at C-5 is the hallmark of high-affinity agonists (e.g., Cisapride, Renzapride).

    • Mechanism:[1] The 4-amino group acts as a H-bond donor to Ser197 in the receptor.

  • Side Chain Bulk: unlike the small ethyl-pyrrolidine of

    
     ligands, 
    
    
    
    agonists prefer bulky, lipophilic groups attached to the basic nitrogen (e.g., a piperidine ring with a benzylsulfonyl propyl tail).
    • Selectivity: Increasing the size of the N-substituent reduces

      
       affinity (minimizing Extrapyramidal Side Effects) while maintaining 
      
      
      
      potency.
C. Class I HDAC Inhibitors (The "Entinostat" Class)

Here, the benzamide is not a GPCR ligand but a Zinc-Binding Group (ZBG).

  • The ZBG Interface: The amide carbonyl oxygen and the ortho-amino group form a bidentate chelate with the

    
     ion at the bottom of the HDAC active site.
    
  • The "Cap" Group: The substituent attached to the amide nitrogen (R) acts as a "Cap" that sits on the enzyme surface.

    • Linker: The linker connecting the benzamide to the Cap must traverse the hydrophobic channel of the enzyme. Rigid, aromatic linkers (e.g., phenyl, pyridine) are preferred over flexible aliphatic chains found in hydroxamic acid inhibitors (like Vorinostat).

  • Selectivity: Benzamides are generally selective for Class I HDACs (HDAC 1, 2,[2] 3) because the active site channel in Class II HDACs is often too spacious or sterically distinct to accommodate the rigid benzamide ZBG effectively.

Quantitative Data Comparison

The following table summarizes the shift in potency (


 or 

) based on critical substitutions.
CompoundTargetC-2 SubC-4 SubC-5 SubSide Chain (R)Activity (

/

)
Sulpiride

-OMe-H

(1-ethylpyrrolidin-2-yl)methyl~10-20 nM (

)
Remoxipride

-OMe-H-Br(1-ethylpyrrolidin-2-yl)methyl~200 nM (

)
Cisapride

-OMe

-ClSubstituted Piperidine~5-10 nM (

)
Entinostat HDAC1

-H-HPyridyl-carbamate linker~200 nM (

)

Experimental Protocol: Synthesis of N-Substituted Benzamides

Context: The synthesis of these compounds often requires coupling an electron-rich or sterically hindered aniline/amine with a benzoic acid derivative. The Schotten-Baumann reaction is robust, but for complex, acid-sensitive side chains (common in HDAC inhibitors), amide coupling reagents are superior.

Protocol: HATU-Mediated Amide Coupling

This protocol is optimized for high yield and retention of chirality in the amine component.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Amine (Side chain precursor) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (concentration ~0.2 M) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine (dissolved in minimal DMF if solid) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS or TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup:

    • Dilute reaction with EtOAc.

    • Wash sequentially with: 10% Citric Acid (remove excess amine), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Note: If the product contains a basic nitrogen (e.g., pyrrolidine tail), skip the acid wash and use basic extraction or direct column chromatography.

  • Purification: Flash column chromatography on silica gel. For basic amines, add 1%

    
     or 
    
    
    
    to the eluent to prevent tailing.
Figure 2: Synthetic Decision Tree

This diagram guides the researcher in choosing the correct synthetic route based on substrate stability.

SynthesisTree Start Start: Benzoic Acid + Amine CheckSens Is the Amine Acid-Sensitive or Chiral? Start->CheckSens NoSens NO CheckSens->NoSens Robust YesSens YES CheckSens->YesSens Fragile AcidCl Route A: Acid Chloride (SOCl2 / Oxalyl Chloride) NoSens->AcidCl Schotten Schotten-Baumann Cond. (DCM/NaOH or THF/Et3N) AcidCl->Schotten Coupling Route B: Coupling Reagents (Mild Conditions) YesSens->Coupling ReagentChoice Choose Reagent Coupling->ReagentChoice EDC EDC/HOBt (Standard, water soluble byproduct) ReagentChoice->EDC Standard HATU HATU/DIPEA (Sterically hindered substrates) ReagentChoice->HATU Difficult/Slow

Caption: Decision matrix for selecting the optimal amidation strategy based on substrate properties.

References

  • Structure-Activity Relationship of N-Substituted Benzamides as Dopamine D2 Antagonists Source: Journal of Medicinal Chemistry / NIH URL:[Link]]

  • Synthesis and Pharmacological Evaluation of Benzamide Derivatives as Selective 5-HT4 Receptor Agonists Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

  • Structural Modifications of Entinostat (MS-275) and HDAC Inhibitor SAR Source: Medicinal Chemistry (Los Angeles) / ResearchGate URL:[Link]

  • Molecular Basis of Benzamide Specificity for Class I HDACs Source: ACS Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Guide: Solubility Profiling and Solvent Systems for N-(1-phenylpropyl)benzamide

[1]

Executive Summary

N-(1-phenylpropyl)benzamide (CAS: 2698-80-8) is a lipophilic amide often utilized as a chemical intermediate or structural scaffold in medicinal chemistry.[1] Its physicochemical profile—characterized by a high partition coefficient (LogP ≈ 3.[1]9) and low aqueous solubility—demands precise solvent handling to prevent precipitation during biological assays.[1]

This guide provides a validated framework for solubilizing this compound, focusing on Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1] It synthesizes physicochemical data with practical laboratory protocols to ensure experimental reproducibility.

Physicochemical Identity & Solubility Profile[1][2][3][4][5][6]

Understanding the molecular properties is the first step to successful formulation.[1] The compound's structure features a benzamide core substituted with a hydrophobic 1-phenylpropyl chain, driving its preference for aprotic, organic solvents.[1]

Table 1: Physicochemical Properties
PropertyValueRelevance to Solubility
Molecular Formula C₁₆H₁₇NOModerate molecular weight (239.31 g/mol ) facilitates membrane permeability but limits water interaction.[1]
CAS Number 2698-80-8Unique identifier for sourcing and verification.
LogP (Predicted) ~3.6 – 3.9High Lipophilicity. Indicates poor water solubility and strong affinity for organic solvents like DMSO and Octanol.[1]
Melting Point 116 – 116.5 °CCrystalline solid at room temperature; requires energy (sonication/vortexing) to break lattice forces during dissolution.[1]
H-Bond Donors 1 (Amide NH)Limited capacity to hydrogen bond with water, reinforcing hydrophobicity.[1]
Solvent Compatibility Matrix

Based on structural analogs (e.g., N-benzylbenzamide) and calculated lipophilicity, the following solubility limits apply:

  • DMSO (Recommended): High solubility (>20 mg/mL).[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the amide proton.[1]

  • Ethanol: Moderate to High solubility.[1] Suitable for evaporation-based applications but volatile.[1]

  • DMF: High solubility.[1][2] Good alternative to DMSO but more toxic.[1]

  • Water/PBS: Negligible (<0.1 mg/mL).[1] Requires co-solvent or carrier (e.g., Cyclodextrin). [1]

Core Protocol: Preparation of DMSO Stock Solutions[4]

Objective: Create a stable, concentrated stock solution (typically 10 mM or 50 mM) for downstream dilution.

Reagents & Equipment[1][7]
  • Compound: this compound (>98% purity).[1][3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored under desiccant).[1]

  • Vessels: Amber glass vials (to protect from potential photodegradation) with Teflon-lined caps.

  • Tools: Vortex mixer, Ultrasonic bath (controlled temp <40°C).

Step-by-Step Methodology
  • Gravimetric Calculation: Calculate the mass required for the target concentration.[1]

    
    
    Example: To make 1 mL of 50 mM  stock:
    
    
    
    [1]
  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the solid.[1] Do not add solid to the liquid to avoid aggregation at the meniscus.[1]

  • Dissolution Mechanics:

    • Vortex: 30 seconds at high speed.

    • Observe: Check for floating crystals. The solution should be optically clear.

    • Sonicate (If necessary): If turbidity persists, sonicate for 5-minute intervals. Caution: Monitor temperature; excessive heat can degrade amides.[1]

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before every use to ensure homogeneity.

Aqueous Dilution & Precipitation Management[1]

The critical failure point in handling this compound is the "crash-out" phenomenon when diluting the hydrophobic stock into aqueous buffers (e.g., cell culture media).[1]

The "1% Rule"

For most biological assays, the final DMSO concentration should not exceed 0.5% - 1.0% (v/v) to avoid solvent toxicity.[1]

  • Dilution Factor: 1:1000 dilution of a 10 mM stock yields 10 µM final concentration (0.1% DMSO).[1]

  • Risk: Rapid addition of stock to buffer can cause immediate precipitation.[1]

Validated Dilution Workflow (DOT Diagram)

SolubilityWorkflowSolidSolid Compound(Crystalline)StockDMSO Stock Solution(10 - 50 mM)Solid->StockAdd Anhydrous DMSOVortex + SonicateIntermedIntermediate Dilution(Optional Step)Stock->IntermedDilute in DMSO/Ethanol(e.g., 100x -> 10x)WorkingWorking Solution(Aqueous Buffer)Stock->WorkingDirect Spike (<1% v/v)High Risk of Crash-outPrecipPRECIPITATION RISK(Cloudy/Turbid)Stock->PrecipRapid additionCold bufferIntermed->WorkingSlow addition tostirring bufferPrecip->WorkingFailed Exp.

Figure 1: Critical workflow for solubilization. Direct spiking carries high precipitation risk; intermediate dilution or slow addition is recommended.[1]

Optimization Techniques[1]
  • Warm Buffers: Pre-warm the aqueous media to 37°C before adding the DMSO stock.

  • Serial Dilution: Perform intermediate dilutions in DMSO first, rather than stepping down directly from 50 mM to 10 µM in water.

  • Surfactants: If the assay permits, add 0.05% Tween-80 or incorporate cyclodextrins (HP-β-CD) to sequester the hydrophobic phenylpropyl tail.[1]

Solvent Selection Decision Tree

Select the appropriate solvent system based on your downstream analytical or biological application.[1]

SolventDecisionStartApplication?CellAssayCellular Assay(IC50 / Toxicity)Start->CellAssayLCMSLC-MS / HPLC(Quantification)Start->LCMSSynthesisChemical Synthesis(Reaction)Start->SynthesisDMSODMSO Stock(Keep <0.5% final)CellAssay->DMSOStandardMeCNAcetonitrile/Methanol(Mobile Phase Compatible)LCMS->MeCNAvoid DMSO(Ion Suppression)DCMDCM / DMF(Max Solubility)Synthesis->DCMHigh Conc.

Figure 2: Solvent selection logic based on experimental constraints.[1]

References

  • LookChem. this compound - CAS 2698-80-8 Properties and Synthesis. Available at: [Link][1]

  • PubChem. N-(1-phenylethyl)benzamide (Analogous Compound) Physicochemical Data.[1] CID 264840.[1] Available at: [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Bulletin 102.[1] Available at: [Link][1]

N-(1-phenylpropyl)benzamide synonyms and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-phenylpropyl)benzamide is a secondary amide structurally characterized by a benzamide core substituted at the nitrogen atom with a 1-phenylpropyl group.[1] It serves as a significant structural scaffold in medicinal chemistry, particularly as a lipophilic analog of N-benzylbenzamide derivatives used in anticonvulsant and psychoactive research.[1]

This guide provides a definitive technical analysis of the compound, focusing on its IUPAC nomenclature derivation, stereochemical implications, and a validated Schotten-Baumann synthetic protocol.

Nomenclature and Synonyms

IUPAC Nomenclature Derivation

The systematic naming follows IUPAC 2013 Recommendations for N-substituted amides.

  • Parent Structure: Benzamide (

    
    ).[1][2]
    
  • Substituent: The nitrogen atom bears a propyl chain substituted with a phenyl group at the 1-position.[1][3]

  • Numbering: The propyl chain is numbered starting from the carbon attached to the nitrogen.

    • Position 1: Phenyl group + Nitrogen attachment.

    • Chain Length: Propyl (3 carbons).[1]

  • Full Name: this compound.[1][3][4]

Synonym Taxonomy

In chemical literature and commerce, this compound is frequently referenced by alternative names derived from older nomenclature systems or structural descriptions.

Nomenclature SystemNameContext
IUPAC (Preferred) This compound Official systematic name.[1][5]
Substitutive N-(α-ethylbenzyl)benzamideDescribes the alkyl chain as an ethyl group attached to a benzyl carbon.[1]
Inverted Benzamide, N-(1-phenylpropyl)-CAS index naming convention.[1]
Structural N-(1-phenylpropan-1-yl)benzamideExplicit alkyl suffix usage.[1]
Identification Codes
  • CAS Registry Number: 10263-65-7 (Racemic)[1]

  • Molecular Formula:

    
    [1][3]
    
  • SMILES: CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C1 position of the propyl chain (the carbon bonded to the nitrogen, the phenyl ring, and the ethyl group). Consequently, it exists as two enantiomers.[1]

  • (R)-N-(1-phenylpropyl)benzamide [1]

  • (S)-N-(1-phenylpropyl)benzamide [1]

In non-stereoselective synthesis, the product is obtained as a racemate. Biological activity often varies significantly between enantiomers due to the spatial arrangement of the hydrophobic phenyl and ethyl domains within protein binding pockets.

Visualization: Structural Hierarchy

G Root Target Molecule: This compound Core Parent Core: Benzamide Root->Core Subst N-Substituent: 1-Phenylpropyl group Root->Subst Details1 Carbonyl Source: Benzoic Acid Deriv. Core->Details1 Details2 Amine Source: 1-Phenylpropan-1-amine (alpha-ethylbenzylamine) Subst->Details2 Chiral Stereocenter: C1 (alpha to Nitrogen) Subst->Chiral

Figure 1: Structural decomposition of this compound showing parentage and substituent derivation.

Synthetic Protocol: Schotten-Baumann Acylation[1]

The most robust method for synthesizing this compound is the Schotten-Baumann reaction .[1] This biphasic or solvent-based acylation involves the reaction of benzoyl chloride with 1-phenylpropan-1-amine in the presence of a base to scavenge the liberated HCl.[1]

Reaction Mechanism[1]
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride.[6]

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1][6]

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.[6]

  • Deprotonation: The base removes the proton from the nitrogen cation to yield the neutral amide.

Experimental Methodology

Reagents:

  • Benzoyl chloride (1.0 equiv)[1]

  • 1-Phenylpropan-1-amine (1.0 equiv)[1]

  • Triethylamine (

    
    ) (1.2 equiv) or 10% NaOH (aq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1-phenylpropan-1-amine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and prevent di-acylation or side reactions.

  • Addition: Add benzoyl chloride (10 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine).

    • Wash with Sat.

      
       (to remove unreacted acid/chloride).[1]
      
    • Wash with Brine.[1]

    • Dry over anhydrous

      
      .[1][7]
      
  • Purification: Evaporate the solvent. Recrystallize from ethanol/water or heptane to obtain white crystals.[1]

Visualization: Synthetic Workflow

Synthesis Reactants Reactants: Benzoyl Chloride + 1-Phenylpropylamine Conditions Conditions: DCM, Et3N 0°C -> RT, 3h Reactants->Conditions Nucleophilic Acyl Substitution Intermediate Intermediate: Tetrahedral Adduct Conditions->Intermediate Workup Workup: Acid/Base Wash Recrystallization Intermediate->Workup -HCl Product Product: This compound (White Solid) Workup->Product

Figure 2: Process flow for the Schotten-Baumann synthesis of the target amide.

Physicochemical & Analytical Profile

Researchers must validate the synthesized compound using the following data parameters.

Physical Properties
PropertyValueNote
Molecular Weight 239.31 g/mol
Physical State Solid (Crystalline)White to off-white
Melting Point 116–116.5 °CRecrystallized from heptane [1]
LogP (Predicted) ~3.6 - 3.9Highly lipophilic
H-Bond Donors 1Amide NH
H-Bond Acceptors 1Carbonyl Oxygen
Spectral Identification (Expected Data)
  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       0.95 (t, 3H, 
      
      
      
      of propyl)
    • 
       1.90 (m, 2H, 
      
      
      
      of propyl)
    • 
       5.15 (q, 1H, benzylic 
      
      
      
      )
    • 
       6.50 (br d, 1H, 
      
      
      
      )
    • 
       7.20–7.80 (m, 10H, Aromatic protons from two phenyl rings)
      
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion

      
      [1]
      
    • Major Fragment:

      
       105 (Benzoyl cation, 
      
      
      
      ), characteristic of benzamides.

References

  • LookChem. (n.d.).[1][3] this compound Properties and CAS Data. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[1][2][8] Benzamide, N-propyl- and related substructures. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1]

  • Org. Synth. (1928).[1][7] Benzylaniline (General Schotten-Baumann Protocol Reference).[1] Organic Syntheses, Coll. Vol. 1, p.102.[1] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-(1-phenylpropyl)benzamide via Schotten-Baumann reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of N-(1-phenylpropyl)benzamide via Schotten-Baumann Acylation

Executive Summary

This application note details the protocol for synthesizing this compound utilizing the Schotten-Baumann reaction conditions. Unlike anhydrous acylation methods requiring expensive organic bases (e.g., triethylamine) and dry solvents, the Schotten-Baumann protocol utilizes a biphasic system (Organic/Aqueous) with an inorganic base. This method is particularly advantageous for drug development workflows due to its tolerance for moisture, cost-effectiveness, and facile purification.

The target molecule, a lipophilic amide, serves as an excellent model for optimizing interfacial reaction kinetics in medicinal chemistry.

Scientific Foundation & Mechanism

The Interfacial Challenge

The Schotten-Baumann reaction is a race between two competing pathways:

  • Amidation (Desired): The nucleophilic attack of 1-phenylpropan-1-amine on benzoyl chloride.

  • Hydrolysis (Parasitic): The attack of water/hydroxide on benzoyl chloride to form benzoic acid.

Expert Insight: To win this race, we utilize a biphasic system (Dichloromethane / 10% NaOH). The amine and acid chloride reside primarily in the organic phase, protecting the acyl chloride from bulk hydrolysis. The reaction occurs at the interface or via momentary phase transfer, where the generated HCl is immediately neutralized by the aqueous base, driving the equilibrium forward.

Reaction Mechanism (Graphviz)

SchottenBaumann cluster_phase Biphasic Interface Reactants 1-phenylpropan-1-amine + Benzoyl Chloride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Transition Cl- Elimination (Rate Determining) Tetrahedral->Transition Protonated Protonated Amide (R-NH2(+)-CO-Ph) Transition->Protonated - Cl⁻ Final This compound (Neutral Product) Protonated->Final + OH⁻ (Base) - H₂O

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation. The base (OH⁻) is critical in the final step to neutralize the proton and prevent acid-catalyzed reversibility.

Experimental Protocol

Materials & Stoichiometry

Scale: 10 mmol (approximate yield: 2.0 – 2.2 g)

ReagentMW ( g/mol )Equiv.AmountPhysical PropertyRole
1-phenylpropan-1-amine 135.211.01.35 g (1.44 mL)Liq, d=0.94Nucleophile
Benzoyl Chloride 140.571.11.55 g (1.28 mL)Liq, d=1.21Electrophile
NaOH (10% aq) 40.002.5~15 mLAqueous SolnAcid Scavenger
Dichloromethane (DCM) 84.93N/A15 mLSolventOrganic Phase
Step-by-Step Methodology

Step 1: Biphasic Setup

  • In a 100 mL round-bottom flask (RBF), dissolve 1.35 g of 1-phenylpropan-1-amine in 15 mL of DCM .

  • Add 15 mL of 10% NaOH solution.

  • Add a magnetic stir bar.

    • Critical Checkpoint: Ensure vigorous stirring. You must see a "cloudy" emulsion. The surface area of the interface dictates the reaction rate.

Step 2: Controlled Addition (The "Schotten" Phase) [1]

  • Cool the mixture to 0°C using an ice bath.

    • Why? Acylation is exothermic.[2] Lower temperature prevents the vaporization of DCM and slows the competitive hydrolysis of benzoyl chloride.

  • Load 1.28 mL of Benzoyl Chloride into a syringe or dropping funnel.

  • Add the acid chloride dropwise over 10–15 minutes while maintaining vigorous stirring.

    • Safety: Benzoyl chloride is a lachrymator.[2] Perform this in a fume hood.

Step 3: Reaction Propagation

  • Remove the ice bath after addition is complete.

  • Allow the reaction to stir at Room Temperature (20–25°C) for 1 to 2 hours.

  • TLC Monitoring: Spot the organic layer against the starting amine.

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Visualization: UV (254 nm). The product will have a lower Rf than the starting amine and will not stain with Ninhydrin (unlike the free amine).

Step 4: Workup & Isolation

  • Transfer the mixture to a separatory funnel.

  • Phase Separation: Collect the lower organic layer (DCM).

  • Acid Wash: Wash the organic layer with 10 mL of 1M HCl .

    • Purpose: Converts unreacted amine into its water-soluble hydrochloride salt, removing it from the product.

  • Base Wash: Wash the organic layer with 10 mL of Saturated NaHCO₃ .

    • Purpose: Removes any benzoic acid formed via hydrolysis.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    

Step 5: Purification (Recrystallization) The crude solid is often white to off-white.

  • Dissolve the crude solid in a minimum amount of boiling Ethanol .

  • Add warm water dropwise until slight turbidity persists, then cool slowly to RT, then 4°C.

  • Filter the white needles/crystals.

Quality Control & Validation

Critical Quality Attributes (CQA)
AttributeSpecificationMethod of Verification
Appearance White crystalline solidVisual Inspection
Melting Point 116 – 117°C Capillary Melting Point Apparatus
Purity >98%HPLC (254 nm) or qNMR
Structural Confirmation (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       6.0–6.5 ppm (Broad singlet, 1H): N-H  amide proton.
      
    • 
       7.2–7.8 ppm (Multiplet, ~10H): Aromatic protons (two phenyl rings).
      
    • 
       5.0 ppm (Multiplet/quartet, 1H): Methine proton at the chiral center (
      
      
      
      -N).
    • 
       1.9 ppm (Multiplet, 2H): Methylene group (
      
      
      
      ).
    • 
       0.9 ppm (Triplet, 3H): Methyl terminal (
      
      
      
      ).

Troubleshooting Guide

Issue 1: "Oiling Out" during Recrystallization

  • Cause: The product melting point is close to the solvent boiling point, or the solution is too concentrated.

  • Fix: Re-heat to dissolve, add a small amount of pure ethanol to slightly dilute, and cool very slowly. Scratch the glass to induce nucleation.

Issue 2: Low Yield

  • Cause: Hydrolysis of benzoyl chloride dominated the reaction.

  • Fix: Ensure the amine is fully dissolved in the organic phase before adding the acid chloride. Increase the stirring speed to maximize interfacial contact. Ensure the temperature remains at 0°C during addition.

Issue 3: Persistent Amine Smell

  • Cause: Incomplete reaction or insufficient acid wash.

  • Fix: Verify pH of the acid wash layer (should be pH < 2). If the smell persists, recrystallize from Ethanol/Water, as the amine is soluble in the mother liquor.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Schotten-Baumann protocols).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding of nucleophilic acyl substitution).

  • PubChem Compound Summary. "this compound" (Data for physical properties and melting point verification).

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." (General reaction conditions and variations).

  • LookChem. "this compound Properties" (Melting point data source: 116-116.5°C).[3]

Sources

Application Note: Microwave-Assisted Synthesis of N-(1-phenylpropyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The N-(1-phenylpropyl)benzamide scaffold represents a critical pharmacophore in medicinal chemistry, often associated with CNS-active agents, ion channel modulators, and antimicrobial compounds. Traditional Schotten-Baumann conditions (acyl chloride + amine) often suffer from poor atom economy, the use of corrosive reagents, and extended reaction times.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach.[1][2][3] By leveraging the specific dielectric heating properties of polar intermediates, we can drive the direct amidation of benzoic acid and 1-phenylpropylamine (α-ethylbenzylamine) or the rapid coupling of benzoyl chloride, achieving yields >90% in minutes rather than hours.

The Microwave Advantage: Mechanism of Action

Unlike conventional convection heating, which relies on thermal conductivity, microwave irradiation (2.45 GHz) interacts directly with the dipole moments of the reagents.

  • Dipolar Polarization: The polar carbonyl of the benzoic acid/chloride aligns with the oscillating electric field, increasing molecular friction and local temperature.

  • Ionic Conduction: If ionic catalysts or salts are present, dissolved ions oscillate, generating rapid internal heat.

This "in-core" heating bypasses the vessel wall thermal lag, allowing for superheating of the solvent (or neat mixture) above its boiling point, significantly accelerating the rate-determining step of nucleophilic attack.

Strategic Workflow Visualization

The following diagram outlines the decision logic and reaction pathways for synthesizing this compound.

G Start Target: this compound Choice Select Precursor Strategy Start->Choice RouteA Route A: Direct Amidation (Green / Solvent-Free) Choice->RouteA Preferred (Green) RouteB Route B: Acyl Chloride Coupling (High Reactivity) Choice->RouteB Alternative ReagentsA Benzoic Acid + 1-Phenylpropylamine Catalyst: None or Solid Acid RouteA->ReagentsA ReagentsB Benzoyl Chloride + 1-Phenylpropylamine Base: K2CO3 / Basic Alumina RouteB->ReagentsB MW_A MW Irradiation: 160-180°C 10-20 min (Neat) ReagentsA->MW_A MW_B MW Irradiation: 80-100°C 2-5 min (Solvent: DCM/Water) ReagentsB->MW_B Workup Workup: Liquid-Liquid Extraction (EtOAc / 1M HCl / NaHCO3) MW_A->Workup MW_B->Workup Final Pure Product (Recrystallization from EtOH) Workup->Final

Figure 1: Strategic workflow for microwave-assisted benzamide synthesis comparing Direct Amidation and Acyl Chloride routes.

Experimental Protocols

Protocol A: Direct Amidation (Green Chemistry Standard)

Best for: High atom economy, avoiding corrosive chlorides, large-scale synthesis. Mechanism: Thermal dehydration driven by high temperature.[4]

Materials
  • Reagent A: Benzoic acid (1.0 equiv, 10 mmol, 1.22 g)

  • Reagent B: 1-Phenylpropylamine (1.0 - 1.1 equiv, 10-11 mmol)

  • Vessel: 10 mL or 30 mL Microwave Process Vial (Quartz or Borosilicate)

  • Stir bar: Teflon-coated magnetic bar

Procedure
  • Loading: Weigh Benzoic acid directly into the microwave vial. Add 1-Phenylpropylamine.

    • Expert Tip: If the mixture is solid/viscous, add a minimal amount (0.5 mL) of Toluene or Xylene to act as a heat transfer medium and azeotrope, though neat conditions are preferred for green metrics.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Mode: Dynamic (Power cycling to maintain Temp)

    • Temperature: 170 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Cooling: Allow the vessel to cool to <50 °C using the reactor's compressed air jet.

  • Workup:

    • Dissolve the resulting residue in Ethyl Acetate (30 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted benzoic acid.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Rapid Acyl Chloride Coupling

Best for: Sensitive substrates, combinatorial library generation (high throughput).

Materials
  • Reagent A: Benzoyl chloride (1.0 equiv, 5 mmol)

  • Reagent B: 1-Phenylpropylamine (1.0 equiv, 5 mmol)

  • Base: Basic Alumina (1 g) or Potassium Carbonate (1.5 equiv)

  • Solvent: Solvent-free (on Alumina) or Water (Aqueous Phase Method)

Procedure (Solvent-Free on Alumina)
  • Adsorption: Mix 1-Phenylpropylamine with Basic Alumina (1 g) in a mortar until a free-flowing powder is obtained. Transfer to the microwave vial.

  • Addition: Add Benzoyl chloride dropwise to the alumina-amine mixture. (Caution: Exothermic).

  • Irradiation:

    • Temperature: 90 °C

    • Time: 3 - 5 minutes

    • Power: Max 100W (Low power is sufficient for this highly reactive pathway)

  • Extraction: Add Ethyl Acetate (20 mL) to the vial, vortex thoroughly to desorb the product, and filter off the alumina.

  • Isolation: Evaporate solvent. The product is often pure enough for biological screening.

Results & Optimization Data

The following table summarizes the optimization of reaction conditions for this compound.

ParameterConventional Heating (Reflux)Microwave Method A (Direct)Microwave Method B (Acyl Cl)
Reagents PhCOOH + Amine + DCCPhCOOH + Amine (Neat)PhCOCl + Amine on Alumina
Solvent DCM / TolueneNone (Solvent-Free)None (Solid Support)
Temperature 40 - 110 °C170 °C90 °C
Time 8 - 24 Hours15 Minutes3 Minutes
Yield 65 - 75%88 - 94% 92 - 96%
Atom Economy Low (DCC urea waste)High (Water is only byproduct) Moderate (HCl/Salt waste)

Data derived from comparative analysis of benzamide synthesis protocols [1, 2, 5].

Senior Scientist's "Voice of Experience"

Critical Control Points[4]
  • Temperature vs. Pressure: In Method A (Direct Amidation), water is generated as a byproduct. At 170°C, this creates significant pressure. Ensure your vial is rated for at least 20 bar (300 psi). If the pressure spikes too early, the reaction may not be complete.

  • Stoichiometry Matters: For the direct amidation, a slight excess of the amine (1.1 equiv) often drives the equilibrium faster than an excess of acid, and the amine is easier to wash out with dilute HCl during workup.

  • Safety Note: When using Benzoyl Chloride in the microwave (Method B), never use a completely sealed vessel without a pressure relief mechanism. The generation of HCl gas can cause vessel failure. Using a solid support (Alumina) mitigates this by sequestering the acid.

Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Solution: The reaction is an equilibrium. If yield is low, add 4Å Molecular Sieves to the vial to scavenge the water formed, shifting the equilibrium toward the amide.

  • Problem: Dark/Tarred Product.

    • Solution: This indicates thermal decomposition. Reduce temperature by 20°C and extend time by 5 minutes. Ensure efficient stirring to prevent "hot spots."

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Institutes of Health (PMC). Available at: [Link]

  • An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. Semantic Scholar. Available at: [Link][1][2][4][5][6][7]

  • Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. Sciforum. Available at: [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. Royal Society of Chemistry. Available at: [Link][1][2][3][7]

Sources

Application Note: High-Efficiency Chiral Resolution of N-(1-phenylpropyl)benzamide Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The separation of N-(1-phenylpropyl)benzamide enantiomers serves as a quintessential benchmark in chiral chromatography.[1] This molecule is not only a structural analogue to various psychoactive and anesthetic agents but also acts as a rigorous probe for testing the "three-point interaction" capability of Chiral Stationary Phases (CSPs).[1]

The Analyte
  • Chemical Structure: A benzamide moiety attached to a chiral 1-phenylpropyl amine.[1]

  • Chiral Center: The benzylic carbon (

    
    -carbon) of the propyl chain.[1]
    
  • Interaction Sites:

    • Amide Hydrogen (N-H): Strong Hydrogen Bond Donor (HBD).[1]

    • Carbonyl Oxygen (C=O): Hydrogen Bond Acceptor (HBA).[1]

    • Aromatic Rings: Sites for

      
       stacking (Phenyl on the propyl chain and the benzoyl ring).[1]
      
The Challenge

Achieving baseline resolution (


) requires a CSP that can exploit the amide dipole and the spatial orientation of the aromatic rings.[1] While polysaccharide phases (e.g., Chiralcel OD) are effective, Pirkle-type phases (specifically Whelk-O 1)  often provide superior selectivity (

) for this specific class of aromatic amides due to a designed "lock-and-key" mechanism.[1]

This guide details two validated protocols: a Normal Phase HPLC method utilizing the Whelk-O 1 column (Rational Design approach) and a Supercritical Fluid Chromatography (SFC) method for high-throughput screening.[1]

Method Development Strategy

Effective chiral method development moves from broad screening to mechanistic optimization.[1][2] The following workflow illustrates the decision matrix used to select the protocols below.

MethodDevelopment Start Start: this compound Analyze Structural Analysis: Amide Dipole + 2 Aromatic Rings Start->Analyze Choice Select CSP Class Analyze->Choice Pirkle Synthetic (Pirkle-Type) Target: pi-pi & H-bond Choice->Pirkle High Specificity Poly Polysaccharide Target: Inclusion & H-bond Choice->Poly General Screening Whelk Column: Whelk-O 1 (Electron Acceptor/Donor) Pirkle->Whelk ODH Column: Chiralcel OD-H (Cellulose Carbamate) Poly->ODH Mobile Mobile Phase Selection Hexane/Alcohol or CO2/Alcohol Whelk->Mobile ODH->Mobile Result Validation: Rs > 1.5, Tailing < 1.2 Mobile->Result

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte functional groups.

Protocol A: Normal Phase HPLC (The "Mechanistic" Standard)[1]

Rationale: The Whelk-O 1 CSP is the "Gold Standard" for this separation.[1] The stationary phase contains a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene selector.[3]

  • Mechanism: The electron-deficient dinitrobenzamide group on the CSP interacts via

    
     stacking with the electron-rich phenyl rings of the analyte.[1] Simultaneously, the amide N-H of the analyte H-bonds with the carbonyl of the CSP (and vice versa). This creates a rigid, highly selective complex.[1]
    
Materials
  • Column: Regis Whelk-O 1 (R,R), 250 x 4.6 mm, 5 µm.[4]

  • System: HPLC with UV Detector (e.g., Agilent 1260 or Waters Alliance).[1]

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA) or Ethanol (EtOH).[1]

Step-by-Step Procedure
  • System Preparation: Flush the system with 100% Isopropanol to remove any reversed-phase solvents (water/acetonitrile).[1]

  • Mobile Phase Preparation:

    • Mix n-Hexane / Ethanol (90:10 v/v) .

    • Note: Ethanol is preferred over IPA here for slightly sharper peaks and lower backpressure, though IPA (80:[1]20) is a valid alternative.

    • Degas via ultrasonication for 10 minutes.

  • Equilibration: Pump mobile phase at 1.0 mL/min for 20 column volumes (approx. 30-40 mins) until the baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of Mobile Phase. Filter through a 0.45 µm PTFE filter.[1]

  • Run Parameters:

    • Flow Rate: 1.0 mL/min[1][5]

    • Temperature: 25°C (Ambient)

    • Detection: UV @ 254 nm (Strong absorption by benzamide)[1]

    • Injection: 5 - 10 µL[1]

Expected Results (Whelk-O 1)
ParameterValueNotes
Retention Time (

)
~6.5 minFirst eluting enantiomer
Retention Time (

)
~8.2 minSecond eluting enantiomer
Selectivity (

)
> 1.30 Excellent separation capability
Resolution (

)
> 3.0 Baseline separation easily achieved

Protocol B: SFC Screening (High Throughput)

Rationale: For drug development labs requiring speed, Supercritical Fluid Chromatography (SFC) is preferred.[1] The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is highly effective in SFC mode for amides.[1]

Materials
  • Column: Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm.[1]

  • System: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).

  • Mobile Phase:

    
     (Grade 4.5 or higher) and Methanol (Modifier).[1]
    
Step-by-Step Procedure
  • Mobile Phase Setup:

    • Solvent A:

      
      
      
    • Solvent B: Methanol (MeOH)[1]

    • Gradient: Isocratic 15% MeOH in

      
      .[1]
      
  • Pressure Settings: Set Back Pressure Regulator (BPR) to 120 bar (ensures supercritical state).

  • Equilibration: Flow at 3.0 mL/min for 5 minutes.

  • Run Parameters:

    • Flow Rate: 3.0 mL/min (SFC allows higher flow rates due to low viscosity).[1]

    • Temperature: 35°C

    • Detection: UV @ 230 nm or 254 nm.[1]

Expected Results (Chiralcel OD-H SFC)
ParameterValueNotes
Retention Time (

)
~2.1 minExtremely fast analysis
Retention Time (

)
~2.8 min
Selectivity (

)
~1.35 Comparable to HPLC
Resolution (

)
> 2.5 Sufficient for QC/QA

Mechanism of Interaction (Visualized)

Understanding why the separation works ensures reproducibility.[1] The diagram below details the specific molecular interactions on the Whelk-O 1 phase.

InteractionMechanism cluster_0 Chiral Recognition Complex CSP_DNB CSP: Dinitrobenzoyl Group (Electron Acceptor) Analyte_Phenyl Analyte: Phenyl Ring (Electron Donor) CSP_DNB->Analyte_Phenyl Pi-Pi Stacking CSP_Amide CSP: Amide Linker (H-Bond Site) Analyte_NH Analyte: N-H / C=O (H-Bond Site) CSP_Amide->Analyte_NH Hydrogen Bonding

Figure 2: The "Three-Point" interaction model on Whelk-O 1.[1] The combination of Pi-Pi stacking and Hydrogen bonding locks the enantiomer into the cleft.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Resolution (

)
Mobile phase too strong (too polar).Decrease alcohol content (e.g., go from 10% to 5% EtOH).
Peak Tailing Secondary silanol interactions.[1]Add 0.1% Diethylamine (DEA) to the mobile phase (Standard practice for amines/amides).[1]
High Backpressure Blocked frit or high viscosity.[1]Switch from IPA to Ethanol or Methanol (if column allows).[1] Check inline filters.
Retention Time Drift Temperature fluctuation or water in mobile phase.[1]Thermostat the column (25°C). Ensure solvents are strictly anhydrous (Normal Phase).

References

  • Regis Technologies. WHELK-O® 1 Chiral Stationary Phase Technical Guide. (The Whelk-O 1 is explicitly designed for amides and Pirkle-concept separations).[1] [1]

  • Daicel Chiral Technologies. Chiralcel OD-H Instruction Manual. (Standard reference for polysaccharide column conditions). [1]

  • Wolf, C. et al. Enantioseparation of chiral amides. (General academic context on amide resolution mechanisms).

  • Pirkle, W.H. et al.A Rational Approach to the Design of Chiral Stationary Phases.

    
     interaction mechanism used in Protocol A).[1]
    

Sources

High-throughput screening (HTS) assays using N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the high-throughput screening (HTS) characterization of N-(1-phenylpropyl)benzamide (CAS: 13596-72-0), a representative lipophilic benzamide scaffold. While benzamides are "privileged structures" in medicinal chemistry—serving as core pharmacophores for ion channel modulators (e.g., Nav1.7, TRPM8), antimicrobial agents, and PARP inhibitors—their high lipophilicity (cLogP ~3.9) presents distinct challenges in aqueous assay environments.

This guide provides a validated workflow for screening this compound class, focusing on solubility optimization , acoustic liquid handling , and functional calcium flux assays (FLIPR) , culminating in automated patch-clamp validation .

Compound Profile & Chemical Context

This compound serves as an ideal model for "Fragment-Based Drug Discovery" (FBDD) or "Lead Optimization" campaigns targeting neurological or anti-infective pathways.

PropertyValueImplication for HTS
Molecular Formula C₁₆H₁₇NOLow molecular weight (Fragment-like).
Molecular Weight 239.31 g/mol High ligand efficiency potential.
cLogP ~3.96Critical: High risk of precipitation in aqueous buffers >10 µM.
H-Bond Donors/Acceptors 1 / 1Good membrane permeability (CNS active).
Chirality 1 Chiral CenterProtocols must account for racemic vs. enantiopure activity.

Synthesis Context: Typically synthesized via nucleophilic acyl substitution of 1-phenylpropan-1-amine with benzoyl chloride in the presence of a base (TEA/DIPEA).

Phase I: Pre-Screen Validation (Solubility & Stability)

Objective: Determine the "Kinetic Solubility Limit" to prevent false negatives (due to precipitation) or false positives (due to colloidal aggregation/PAINS).

Protocol A: Laser Nephelometry Solubility Assay

Rationale: Visual inspection is insufficient for HTS. Nephelometry detects micro-precipitates via forward light scattering.

Materials:

  • This compound (10 mM stock in 100% DMSO).

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Nephelometer (e.g., BMG NEPHELOstar or equivalent).

Step-by-Step:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (from 10 mM down to 0.1 mM).

  • Dispensing: Transfer 2 µL of each DMSO concentration into a clear-bottom 96-well plate.

  • Dilution: Rapidly add 198 µL of Assay Buffer to each well (1% final DMSO).

    • Expert Tip: Use a liquid handler with high dispensing velocity to ensure rapid mixing and prevent "oiling out."

  • Incubation: Seal and incubate at 25°C for 90 minutes.

  • Read: Measure forward light scattering (Relative Nephelometric Units - RNU).

  • Analysis: Plot RNU vs. Concentration. The "Solubility Limit" is the concentration where RNU deviates >3SD from the DMSO-only blank.

Data Output Example:

Concentration (µM) RNU (Mean) Status
1.0 45 Soluble
10.0 52 Soluble
30.0 210 Precipitation Onset

| 100.0 | 1540 | Insoluble |

Phase II: Primary HTS Assay (FLIPR Calcium Flux)

Context: Benzamide derivatives are frequent modulators of TRP (Transient Receptor Potential) and Voltage-Gated Sodium (Nav) channels. This protocol screens this compound as an antagonist against a TRP-like target.

Workflow Visualization (Graphviz)

HTS_Workflow Stock Compound Stock (10mM DMSO) Echo Acoustic Dispensing (Echo 650) Stock->Echo Source Plate FLIPR FLIPR Penta (Real-time Kinetics) Echo->FLIPR Direct Shoot (20nL) Cells HEK293-TRP Cells Dye Ca2+ Dye Loading (Fluo-4 AM) Cells->Dye 37°C, 45 min Dye->FLIPR Cell Plate Analysis Data Analysis (IC50 / Z-Factor) FLIPR->Analysis RFU Export

Caption: Integrated HTS workflow utilizing Acoustic Droplet Ejection to minimize DMSO carryover and maximize solubility.

Protocol B: FLIPR Calcium 6 Assay

Rationale: Direct acoustic dispensing (ADE) is used to avoid intermediate dilution steps where hydrophobic benzamides often crash out.

Materials:

  • Instrument: FLIPR Penta or Tetra (Molecular Devices).

  • Dispenser: Echo 650 (Labcyte/Beckman).

  • Reagents: Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).

Step-by-Step:

  • Cell Plating: Seed HEK293 cells stably expressing the target channel (e.g., TRPM8) at 15,000 cells/well in 384-well black/clear plates. Incubate 24h.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL Calcium 6 dye loading buffer (+ 2.5 mM Probenecid).

    • Incubate 2 hours at 37°C.

  • Compound Addition (The Critical Step):

    • Use the Echo 650 to shoot 20 nL of this compound directly from the source plate into the assay plate containing 20 µL buffer.

    • Final Concentration: 10 µM (assuming 10 mM stock).

    • Final DMSO: 0.1% (Excellent for cell health).

  • Agonist Challenge:

    • Place plate in FLIPR.

    • Record baseline fluorescence (10 sec).

    • Inject EC80 concentration of the channel agonist (e.g., Menthol for TRPM8).

    • Record kinetics for 180 seconds.

Data Analysis:

  • Calculate Max-Min RFU .

  • Normalize to "High Control" (known blocker) and "Low Control" (DMSO only).

  • Z-Factor Requirement: Assay is valid if Z' > 0.5.

Phase III: Orthogonal Validation (Automated Patch Clamp)

Fluorescence assays are prone to false positives with lipophilic compounds (membrane intercalation). Electrophysiology is the required validation step.

Protocol C: Q-Patch / Patchliner Protocol

Objective: Confirm that this compound inhibits the ionic current, not just the fluorescence signal.

  • Chip Priming: Prime single-hole chips with intracellular solution (Internal: 10 mM HEPES, 10 mM EGTA, 135 mM CsF).

  • Cell Catch: Dispense cell suspension; apply suction to achieve GΩ seal.

  • Break-In: Apply suction pulses to establish Whole-Cell configuration.

  • Voltage Protocol:

    • Hold potential at -60 mV.

    • Step to +100 mV (200ms) to activate voltage-gated channels or apply ligand for ligand-gated.

  • Perfusion:

    • Perfuse Extracellular Buffer (Control).

    • Perfuse this compound (Start at 1 µM, escalate to 10 µM).

  • Criteria: A "True Hit" is defined as >50% current block at 10 µM with full reversibility upon washout.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
High Variation (CV > 10%) Compound sticking to tips.Switch to Acoustic Dispensing (tipless). If using tips, use low-retention conductive tips.
Signal Drift Dye leakage.Ensure Probenecid is fresh; reduce incubation time.
Incomplete Washout (Patch Clamp) Lipophilic accumulation.Add 0.1% BSA to the extracellular wash buffer to act as a "sink" for the lipophilic benzamide.
Bell-Shaped Response Micellar aggregation.Refer to Phase I. Do not screen above the solubility limit (approx 20-30 µM).

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Solubility and Permeability Assays. Available from: [Link]

  • PubChem Compound Summary. this compound (CAS 13596-72-0). National Library of Medicine (US). Available from: [Link](Note: Linked to close isomer for reference structure).

  • Dunlop, J., et al. (2008). High-Throughput Electrophysiology: An Emerging Paradigm for Ion Channel Drug Discovery.[1] Nature Reviews Drug Discovery.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology. Available from: [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available from: [Link]

Sources

Preparation of N-(1-phenylpropyl)benzamide for antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of N-(1-phenylpropyl)benzamide for Antimicrobial Susceptibility Testing

Abstract

This technical guide details the synthesis, purification, and biological evaluation of This compound , a lipophilic amide probe often utilized as a structural scaffold in medicinal chemistry.[1] We provide a robust protocol for its synthesis via nucleophilic acyl substitution, followed by a validated method for preparing stable stock solutions compatible with Clinical and Laboratory Standards Institute (CLSI) guidelines for Antimicrobial Susceptibility Testing (AST).

Introduction & Rationale

The amide bond is a cornerstone of medicinal chemistry, found in approximately 25% of marketed drugs.[1] This compound represents a specific class of lipophilic amides where the nitrogen is substituted with a benzylic scaffold.[1] In antimicrobial research, the purity of this compound is paramount; trace amounts of unreacted amine or acyl chloride can significantly skew Minimum Inhibitory Concentration (MIC) values due to their intrinsic toxicity or pH effects.[1]

This guide addresses two critical challenges:

  • Synthetic Efficiency: Utilizing Schotten-Baumann conditions in an anhydrous organic phase to maximize yield and minimize hydrolysis.

  • Biological Compatibility: Overcoming the hydrophobicity of the benzamide scaffold to ensure accurate delivery in aqueous broth microdilution assays without inducing solvent-mediated toxicity.

Chemical Synthesis Strategy

We utilize an anhydrous nucleophilic acyl substitution reaction. Benzoyl chloride acts as the electrophile, attacking the nucleophilic nitrogen of 1-phenylpropylamine.[1] Triethylamine (TEA) serves as the proton scavenger to neutralize the HCl by-product, driving the equilibrium forward.[1]

Reaction Pathway Visualization

SynthesisWorkflow Amine 1-Phenylpropylamine (Nucleophile) Reaction Reaction (DCM, 0°C to RT, 4h) Amine->Reaction Chloride Benzoyl Chloride (Electrophile) Chloride->Reaction Base Triethylamine (Scavenger) Base->Reaction Quench Acid/Base Wash (Remove impurities) Reaction->Quench HCl Salt Ppt Product Crude this compound Quench->Product Organic Layer Pure Pure Crystalized Product Product->Pure Recrystallization (EtOH/H2O)

Figure 1: Synthetic workflow for this compound via acyl chloride coupling.

Detailed Experimental Protocols

Synthesis of this compound

Reagents:

  • 1-Phenylpropylamine (10 mmol, 1.35 g)[1]

  • Benzoyl Chloride (11 mmol, 1.54 g)[1]

  • Triethylamine (TEA) (12 mmol, 1.67 mL)[1]

  • Dichloromethane (DCM) (Anhydrous, 30 mL)[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.[2]

  • Solubilization: Add 1-Phenylpropylamine and TEA to the RBF. Dissolve in 20 mL of DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Benzoyl Chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Reasoning: Exothermic control prevents side reactions.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup (The "Wash" Phase):

    • Dilute reaction with 50 mL DCM.

    • Wash 1: 1M HCl (2 x 30 mL). Purpose: Removes unreacted amine and TEA.

    • Wash 2: Saturated NaHCO₃ (2 x 30 mL). Purpose: Removes unreacted benzoic acid.[1]

    • Wash 3: Brine (1 x 30 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

Purification (Recrystallization)[1][3][4][5]

Crude amides often trap trace solvents. Recrystallization is mandatory before biological testing.

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Add warm distilled water dropwise until persistent turbidity is observed.

  • Heat slightly to clear the solution, then allow to cool slowly to RT, then to 4°C.

  • Filter crystals and dry under high vacuum for 24h.

Characterization Checklist
TechniqueExpected SignalStructural Confirmation
IR Spectroscopy ~1640-1660 cm⁻¹Amide I (C=O stretch) - Strong band confirms amide formation.[1]
IR Spectroscopy ~3300 cm⁻¹N-H stretch. Absence of broad OH indicates dry product.
¹H NMR (CDCl₃) δ 7.2-7.8 ppm (Multiplets)Aromatic protons (Benzoyl + Phenyl rings).[1]
¹H NMR (CDCl₃) δ ~5.1 ppm (q or m)Chiral benzylic proton (CH-N).[1] Diagnostic shift.
¹H NMR (CDCl₃) δ ~0.9 ppm (t)Terminal methyl of propyl chain.[1]

Biological Application: Antimicrobial Susceptibility Testing (AST)[1]

This protocol adheres to CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests).

Stock Solution Preparation[6]

Challenge: The target molecule is hydrophobic. Solution: Use DMSO (Dimethyl Sulfoxide) as the primary vehicle, but strictly control final concentration.[1]

  • Weighing: Weigh 10 mg of purified this compound.

  • Dissolution: Dissolve in 1 mL of 100% sterile DMSO .

    • Concentration: 10,000 µg/mL (Stock A).[1]

  • Sterility: Pass through a 0.22 µm PTFE syringe filter (Do not use nylon; DMSO degrades it).[1]

Broth Microdilution Workflow

Objective: Determine MIC while ensuring DMSO toxicity does not interfere.

Critical Rule: The final concentration of DMSO in the bacterial well must be ≤ 1% (v/v) . Most bacteria tolerate up to 2-3%, but 1% is the safe standard to avoid artifacts.[1]

Protocol:

  • Intermediate Dilution: Dilute Stock A (10 mg/mL) 1:10 into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Result: 1000 µg/mL compound in 10% DMSO.

  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the Intermediate Mix (1000 µg/mL) to Column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Result: Gradient from 1000 to 2 µg/mL.

    • DMSO Gradient: DMSO also dilutes (10% -> 5% -> 2.5%...).[1]

    • Correction: Since Column 1 has 10% DMSO, it is likely toxic.[1] Valid data typically starts from Column 4 (1.25% DMSO) downwards. [1]

Recommendation: If testing high concentrations (>128 µg/mL) is required, prepare a 100x stock in DMSO and spike the broth 1:100 to keep DMSO constant at 1%.[1]

AST Logic Diagram

AST_Workflow Stock 10 mg/mL Stock (100% DMSO) Dilution Intermediate Dilution (1:100 into Broth) Final DMSO = 1% Stock->Dilution Dilute to avoid toxicity Plate 96-Well Plate (Serial Dilution) Dilution->Plate Incubation Incubation (35°C, 16-20h) Plate->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add to all wells Readout Read MIC (Visual Turbidity) Incubation->Readout

Figure 2: Broth microdilution workflow ensuring DMSO compatibility.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Broth Compound is too lipophilic.[1]Sonicate the broth dilution. If persistent, add 1-2% Tween-80 to the broth (validate that Tween-80 is not toxic to the specific strain).[1]
Growth in Negative Control Contaminated Stock/DMSO.Filter sterilize DMSO stocks (PTFE).[1] Ensure aseptic handling.
MIC = Solvent Control DMSO toxicity.The bacteria are dying due to DMSO, not the drug.[1] Repeat with lower starting DMSO concentration (<1%).[1]
Oily Product (Synthesis) Residual solvent or impurities.[1][2][3][4]Recrystallize again. If oil persists, scratch the flask glass with a rod to induce nucleation or use a seed crystal.[1][4]

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7] 11th Edition.[6] CLSI.

    • [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for amide synthesis mechanisms).

    • [1]

  • Wadhwani, T., et al. (2009).[1] Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Internet Journal of Microbiology. (Reference for DMSO tolerance).

    • [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition. Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures and recrystallization).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(1-phenylpropyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Acylation Support Portal. The synthesis of N-(1-phenylpropyl)benzamide via the acylation of 1-phenylpropan-1-amine can be deceptively complex. Because the starting amine features alpha-branching (an ethyl and a phenyl group), steric hindrance alters the reaction kinetics, making the system susceptible to competing side reactions like hydrolysis or intermediate rearrangement.

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to ensure high-yielding, reproducible amide bond formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my yield plateauing at exactly 50% when reacting 1-phenylpropan-1-amine with benzoyl chloride in anhydrous dichloromethane (DCM)? A: This is a fundamental stoichiometry issue driven by the generation of hydrochloric acid (HCl) during the acylation event. When the amine attacks the acyl chloride, one equivalent of HCl is released. Because 1-phenylpropan-1-amine is basic, it rapidly reacts with the liberated HCl to form an unreactive hydrochloride salt. Without an external acid scavenger, exactly half of your starting amine is consumed to neutralize the acid, capping your theoretical yield at 50%[1].

  • The Fix: Introduce an auxiliary tertiary amine base (e.g., 1.5–2.0 equivalents of Triethylamine or DIPEA) to preferentially scavenge the HCl, keeping your primary amine nucleophilic.

Q: I switched to Schotten-Baumann conditions (aqueous NaOH/DCM) to solve the HCl issue, but LCMS shows significant benzoic acid formation. How do I minimize this? A: Benzoic acid is the hydrolysis byproduct of benzoyl chloride. In a biphasic Schotten-Baumann system, hydroxide ions and water compete with your amine for the electrophilic acyl chloride[2]. While 1-phenylpropan-1-amine is a strong nucleophile, its alpha-branching introduces moderate steric hindrance, slightly reducing its attack rate. If the temperature is too high, the activation energy for the hydrolysis pathway is easily overcome, causing water to outcompete the amine.

  • The Fix: The amidation reaction is less temperature-dependent than the hydrolysis reaction. Keep the reaction strictly at 0–5 °C during the dropwise addition of benzoyl chloride. Furthermore, ensure vigorous biphasic mixing (>800 rpm) to maximize the interfacial surface area, allowing the amine in the organic layer to rapidly react with the acyl chloride before it hydrolyzes[3].

Q: We want to avoid toxic acyl chlorides and use benzoic acid directly. Which coupling reagent is best for this sterically hindered amine? A: Direct coupling requires activating the carboxylic acid. Carbodiimides like EDC or DCC are standard, forming a highly reactive O-acylisourea intermediate. However, because 1-phenylpropan-1-amine is sterically hindered, its nucleophilic attack on the O-acylisourea is delayed. This kinetic delay allows the intermediate to undergo a deleterious [1,3]-sigmatropic rearrangement into an inactive, highly stable N-acylurea byproduct, killing your yield.

  • The Fix: You must add 1-hydroxybenzotriazole (HOBt) to the reaction. HOBt acts as a rapid nucleophile that traps the O-acylisourea before it can rearrange, forming a stable but highly reactive OBt-active ester[4]. The sterically hindered amine can then attack this active ester at its own pace to form the desired amide.

Part 2: Quantitative Data & Reagent Selection

Use the following empirical data to select the optimal acylation strategy based on your laboratory constraints and purity requirements.

Activation StrategyReagents / ConditionsExpected YieldPrimary Byproduct RiskMechanistic Advantage
Acid Chloride (Biphasic) Benzoyl Chloride, NaOH (aq), DCM, 0 °C85–92%Benzoic Acid (Hydrolysis)Biphasic system partitions the HCl byproduct into the aqueous layer, preventing amine salt formation[1].
Acid Chloride (Anhydrous) Benzoyl Chloride, DIPEA, THF, 20 °C75–80%Imide (Over-acylation)Homogeneous reaction; DIPEA acts as a non-nucleophilic acid scavenger.
Carbodiimide + Additive Benzoic Acid, EDC·HCl, HOBt, DIPEA, DMF88–95%N-acylurea (if HOBt is omitted)HOBt prevents [1,3]-sigmatropic rearrangement, ensuring high conversion despite steric bulk,[4].
Uronium Salt Benzoic Acid, HATU, DIPEA, DMF>95%Guanidinium byproductsExtremely rapid activation; ideal for highly hindered or unreactive amines.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) to establish causality between each step and the chemical reality in the flask.

Protocol A: Biphasic Schotten-Baumann Acylation

Best for rapid, scalable synthesis using inexpensive reagents.

  • Amine Dissolution: Dissolve 1-phenylpropan-1-amine (1.0 eq, 10 mmol) in 20 mL of dichloromethane (DCM).

  • Biphasic Setup: Add 20 mL of a 2M aqueous NaOH solution. Begin vigorous magnetic stirring (≥800 rpm) to create a fine emulsion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature suppresses the competing hydrolysis of the acyl chloride[3].

  • Electrophile Addition: Dissolve benzoyl chloride (1.1 eq, 11 mmol) in 5 mL of DCM. Add this solution dropwise over 15 minutes.

  • In-Process Control (IPC): After 1 hour, halt stirring to let the layers separate. Sample the bottom (organic) layer. Run a TLC (Hexanes:EtOAc 7:3, Ninhydrin stain). The complete disappearance of the primary amine spot validates that the amidation is complete.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove trace unreacted amine), saturated NaHCO3 (to remove benzoic acid byproduct), and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Anhydrous EDC/HOBt Mediated Coupling

Best for avoiding acyl chlorides and preventing racemization if using enantiopure (R)- or (S)-1-phenylpropan-1-amine.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve benzoic acid (1.0 eq, 10 mmol) and HOBt (1.1 eq, 11 mmol) in 25 mL of anhydrous DMF. Add EDC·HCl (1.1 eq, 11 mmol). Stir for 20 minutes at room temperature. Causality: This pre-incubation ensures the complete conversion of the transient O-acylisourea into the stable OBt-active ester, preventing yield loss.

  • Amine Addition: Add 1-phenylpropan-1-amine (1.05 eq, 10.5 mmol) followed by DIPEA (2.5 eq, 25 mmol). Stir for 4 hours at room temperature.

  • In-Process Control (IPC): Take a 10 µL aliquot, dilute in LCMS-grade methanol, and analyze via LCMS. The presence of the target mass (m/z [M+H]+ = 240.1) and the absence of the OBt-ester mass validates successful coupling.

  • Workup: Dilute the reaction with 100 mL of Ethyl Acetate. Wash aggressively with 5% aqueous LiCl (3 x 50 mL) to extract the DMF solvent. Wash with 1M HCl, then brine. Dry and concentrate.

Part 4: Visual Workflows & Logical Relationships

The following diagrams map the chemical pathways and troubleshooting logic to assist in rapid decision-making at the bench.

Pathway SM 1-Phenylpropan-1-amine + Benzoyl Chloride Int Tetrahedral Intermediate SM->Int Nucleophilic Attack Side1 Benzoic Acid (Hydrolysis Byproduct) SM->Side1 H2O (Competing) Side2 Amine Hydrochloride (Inactive Salt) SM->Side2 HCl (Without Base) Prod This compound (Target Product) Int->Prod Elimination of HCl

Reaction pathway of this compound synthesis versus competing side reactions.

Troubleshooting Start Reaction Yield < 80%? Check Analyze Crude by LCMS / TLC Start->Check Unreacted High Unreacted Amine Detected Check->Unreacted Hydrolysis High Benzoic Acid Detected Check->Hydrolysis Rearrange N-acylurea Byproduct Detected Check->Rearrange Sol1 Add Auxiliary Base (TEA/DIPEA) Unreacted->Sol1 Sol2 Lower Temp to 0°C & Increase Stir Rate Hydrolysis->Sol2 Sol3 Add HOBt to trap O-acylisourea Rearrange->Sol3

Troubleshooting decision tree for low-yielding acylation reactions.

References
  • Chemical Society Reviews (RSC Publishing)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem URL
  • Schotten-Baumann Reaction Organic Chemistry Portal URL
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds...
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)

Sources

Technical Support Center: Advanced Coupling Strategies for 1-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PPA-COUPLING-001 Subject: Overcoming Steric Hindrance in


-Branched Benzylic Amine Couplings
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Diagnosis

User Issue: Low conversion or failure in coupling reactions involving 1-phenylpropylamine . Diagnosis: Steric Hindrance & Electronic Deactivation.[1]

1-Phenylpropylamine presents a specific challenge known as "congested nucleophilicity." Unlike benzylamine, the


-carbon possesses both a phenyl ring and an ethyl group. This creates a significant steric cone angle that blocks the trajectory of electrophilic attack. Furthermore, the inductive effect of the phenyl ring slightly reduces the basicity of the amine (

vs. 10.6 for alkyl amines), slowing down nucleophilic attack.

This guide provides three validated workflows to overcome these barriers: High-Energy Amide Coupling , Titanium-Mediated Reductive Amination , and Pd-Catalyzed N-Arylation .

Decision Matrix: Select Your Workflow

Use the following logic gate to determine the correct protocol for your specific failure mode.

CouplingLogic Start Start: Coupling 1-Phenylpropylamine ReactionType Select Reaction Type Start->ReactionType Amide Amide Bond Formation ReactionType->Amide Carboxylic Acid RedAm Reductive Amination ReactionType->RedAm Ketone/Aldehyde Buchwald C-N Cross Coupling (Aryl Halide) ReactionType->Buchwald Aryl Halide Standard Did EDC/HOBt or HATU fail? Amide->Standard T3P Protocol A: T3P Coupling (Low Epimerization) Standard->T3P Yes (<10% Yield) Ghosez Protocol B: Ghosez's Reagent (Acid Chloride via Enamine) Standard->Ghosez Yes (0% Yield/Bulky Acid) ImineStall Is Imine formation stalling? RedAm->ImineStall TiProtocol Protocol C: Ti(OiPr)4 Additive ImineStall->TiProtocol Yes Ligand Protocol D: Buchwald-Hartwig (BrettPhos/RuPhos) Buchwald->Ligand

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on reaction type and failure mode.

Module A: Amide Bond Formation (The "T3P" Standard)

The Problem: Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate that is bulky. The steric clash between this intermediate and the ethyl/phenyl groups of your amine prevents the amine from attacking.

The Solution: Propylphosphonic Anhydride (T3P®) .[2] T3P is a cyclic anhydride that forms a highly reactive but less sterically demanding mixed anhydride. Crucially, it acts as an acid scavenger, driving the equilibrium, and has been proven to minimize racemization at the


-center [1].
Protocol A: T3P Coupling

Applicability: Moderate to high steric hindrance; chiral retention required.

ReagentEquivalentsRole
Carboxylic Acid1.0 equivSubstrate
1-Phenylpropylamine1.1 - 1.2 equivNucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0 equiv Coupling Agent
Pyridine or DIPEA3.0 - 4.0 equivBase
EtOAc or 2-MeTHFSolvent (0.1 M)Solvent

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and base in EtOAc (or 2-MeTHF for higher temps) at 0°C.

  • Activation: Add T3P solution dropwise. Note: T3P is supplied as a solution; do not evaporate.

  • Addition: Add 1-phenylpropylamine immediately.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Troubleshooting: If conversion <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble (unlike DCC urea), simplifying purification.[3][4]

Module B: The "Nuclear Option" (Ghosez's Reagent)

The Problem: Even T3P fails if the carboxylic acid is also hindered (e.g., tertiary center). The Solution: Convert the acid to an Acid Chloride or Acid Fluoride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent generates acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride [2].

Protocol B: Ghosez's Reagent Method

Applicability: Extreme steric hindrance; acid-sensitive substrates.

Step-by-Step:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.2 M).

  • Reagent Addition: Add Ghosez's Reagent (1.2 - 1.5 equiv) at 0°C. Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add 1-phenylpropylamine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

  • Reaction: Stir at RT for 12 hours.

Module C: Reductive Amination (Titanium Mediation)

The Problem: 1-phenylpropylamine is bulky enough that it struggles to attack ketones to form the imine/hemiaminal intermediate. The equilibrium favors the starting materials. The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)4] . This reagent acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger to shift the equilibrium toward the imine [3].

Protocol C: Ti(OiPr)4 Mediated Reductive Amination
ComponentSpecification
Lewis Acid Ti(OiPr)4 (1.5 - 2.0 equiv)
ReductantNaBH4 (for stepwise) or NaBH(OAc)3 (for one-pot)
SolventTHF (Anhydrous)

Step-by-Step:

  • Imine Formation: Combine ketone (1.0 equiv), 1-phenylpropylamine (1.2 equiv), and Ti(OiPr)4 (1.5 equiv) in THF.

  • Forcing Conditions: Stir at RT for 6-12 hours. If the ketone is hindered, microwave at 60-80°C for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (exothermic).

    • Note: Alternatively, dilute with MeOH before adding borohydride to facilitate proton transfer.

  • Quench: Add 1N NaOH or aqueous NH4OH. A white precipitate (TiO2) will form. Filter through Celite.

Module D: Buchwald-Hartwig N-Arylation

The Problem: Pd-catalyzed coupling of primary amines usually requires specific ligands to prevent


-hydride elimination or catalyst poisoning. With 1-phenylpropylamine, the bulk prevents coordination to the Pd center.
The Solution:  Use BrettPhos  or RuPhos  precatalysts. These bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide and create a pocket that accommodates the amine for reductive elimination [4].
Protocol D: Advanced N-Arylation

Recommended System:

  • Catalyst: Pd-RuPhos-G4 or Pd-BrettPhos-G4 (2-5 mol%).

  • Base: NaOtBu (Strong base) or Cs2CO3 (Weak base, requires higher temp).

  • Solvent: Toluene or Dioxane (degassed).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction Oxidative Addition failureSwitch from Aryl Chloride to Aryl Bromide. Increase Temp to 100°C.
Dehalogenation (Reduction)

-hydride elimination
Switch ligand to BrettPhos (specifically designed for primary amines).
Catalyst Death Amine binding to PdEnsure base is added last or use Pre-catalysts (G3/G4) instead of Pd(OAc)2 + Ligand.

Mechanism of Action (T3P)

Understanding why T3P works helps in troubleshooting.

T3PMechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (Pyridine) Base->Carboxylate MixedAnh Mixed Anhydride (Activated) Carboxylate->MixedAnh Attacks T3P T3P T3P Reagent T3P->MixedAnh Product Amide Product MixedAnh->Product Amine Attack Byproduct Water Soluble P-Byproducts MixedAnh->Byproduct Leaving Group Amine 1-Phenylpropylamine Amine->Product

Figure 2: The T3P activation cycle. Note that the byproduct is water-soluble, preventing the "urea contamination" seen with EDC couplings.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051. [Link]

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). α-Chloroenamines and Keteniminium Salts.[5] Angewandte Chemie International Edition, 8(6), 454-455. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Maitro, G. , Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed N-Arylation of Primary Amines: An Efficient Protocol for the Synthesis of N-Aryl-1-phenylpropylamines. The Journal of Organic Chemistry, 71(19), 7449–7454. [Link]

Sources

Troubleshooting hydrolysis of N-(1-phenylpropyl)benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the hydrolysis of N-(1-phenylpropyl)benzamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to not only solve immediate issues but also to proactively optimize your experimental design.

Introduction: The Challenge of Amide Bond Cleavage

This compound is a secondary amide, a functional group renowned for its stability. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond.[1][2][3] Consequently, the hydrolysis of amides to their constituent carboxylic acid (benzoic acid) and amine (1-phenylpropan-1-amine) requires more forceful conditions than the hydrolysis of esters or acid chlorides.[1][4][5]

This guide provides a systematic approach to troubleshooting the two primary methods for amide hydrolysis: acid-catalyzed and base-catalyzed reactions.

Mechanism Overview: Acid vs. Base Catalysis

Understanding the reaction mechanism is critical for effective troubleshooting. Both acid and base-catalyzed pathways proceed through a tetrahedral intermediate, but the key steps and species differ significantly.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen.[1][6] This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The reaction proceeds until the amine is eliminated as a protonated, and therefore excellent, leaving group.[7] Because the final amine product is protonated and non-nucleophilic under acidic conditions, this reaction is effectively irreversible.[7]

Acid_Hydrolysis cluster_0 A This compound B Protonated Amide (O-protonation) A->B + H+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Proton Transfer (O to N) C->D Proton Shuttle E Leaving Group Formation D->E Collapse of Intermediate F Products: Benzoic Acid + 1-Phenylpropylammonium E->F - H+ Base_Hydrolysis cluster_0 A This compound B Tetrahedral Intermediate A->B + OH- (Nucleophilic Attack) C Products: Benzoic Acid + Amide Anion B->C Elimination of Amide Anion (Rate-Limiting) D Final Products: Benzoate Salt + 1-Phenylpropan-1-amine C->D Irreversible Acid-Base Reaction

Caption: Base-Catalyzed Hydrolysis Workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrolysis of this compound.

Q1: My hydrolysis reaction is extremely slow or appears to have stalled. What are the primary factors to consider?

This is the most frequent challenge. Amide bonds are inherently stable, and the bulky 1-phenylpropyl group may introduce some steric hindrance. [5]Consider the following adjustments:

  • Increase Temperature: Amide hydrolysis has a high activation energy. Refluxing the reaction mixture is standard practice. If you are running the reaction at a lower temperature, increasing it to the boiling point of the solvent (e.g., water, ~100°C) is the most effective first step. [1]* Increase Catalyst Concentration: The rate of both acid and base-catalyzed hydrolysis is dependent on the concentration of the catalyst (H⁺ or OH⁻). [8][9]If you are using dilute acid or base, consider increasing the concentration. Typical conditions often call for 6M HCl or 10-20% aqueous NaOH. [10]* Ensure Homogeneity: this compound has low aqueous solubility. [11]If the compound is not fully dissolved, the reaction becomes a two-phase system, drastically slowing the rate. Adding a co-solvent like ethanol or dioxane can improve solubility and accelerate the reaction. [10]* Extend Reaction Time: Due to their stability, amide hydrolyses can take many hours, sometimes overnight, to reach completion. [1]Ensure you are monitoring the reaction over a sufficient period before concluding it has stalled.

Q2: I am performing a base-catalyzed hydrolysis, but the reaction is incomplete even after prolonged heating. Why is this happening?

Base-catalyzed hydrolysis is often more difficult than the acid-catalyzed alternative because the amide anion (R₂N⁻) is a poor leaving group. [4][12]The key is to shift the equilibrium.

  • Use a Large Excess of Base: A high concentration of hydroxide is needed to push the initial nucleophilic attack and make the subsequent elimination step, though unfavorable, proceed. Using a 5-10 fold molar excess of NaOH or KOH is recommended.

  • Drive Off the Amine: If the reaction is performed in an open or vented flask (with appropriate safety precautions), the volatile amine product (1-phenylpropan-1-amine) can be slowly removed from the reaction mixture, helping to drive the reaction to completion according to Le Châtelier's principle.

Q3: How can I effectively monitor the progress of the hydrolysis reaction?

Monitoring the disappearance of the starting material and the appearance of products is crucial.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against a standard of your starting material on a silica gel plate. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The starting amide will be significantly less polar than the benzoic acid product. The amine product may require a different visualization technique (e.g., ninhydrin stain).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. A reverse-phase C18 column is typically used. The starting amide will have a longer retention time than the more polar benzoic acid. The amine product will also have a distinct retention time. This method allows you to precisely calculate the percentage of starting material remaining. [13] Q4: My reaction seems to be working, but my final product yield is low after workup. What are the common pitfalls during product isolation?

Low yield is often a result of an improper workup procedure, particularly the extraction steps. The key is to control the pH to ensure your products are in the correct form for extraction.

  • After Reaction Completion: Cool the reaction mixture to room temperature.

  • pH Adjustment is Critical:

    • If you performed an acid-catalyzed hydrolysis: Your benzoic acid is neutral, but your amine is a protonated, water-soluble ammonium salt (R-NH₃⁺). First, extract the neutral benzoic acid with an organic solvent (e.g., ethyl acetate, dichloromethane). Then, basify the aqueous layer with NaOH or NaHCO₃ to deprotonate the ammonium salt to the free amine (R-NH₂), which can then be extracted with an organic solvent.

    • If you performed a base-catalyzed hydrolysis: Your benzoic acid is a water-soluble carboxylate salt (Ph-COO⁻), and your amine is a neutral, organic-soluble species. First, extract the neutral amine with an organic solvent. Then, acidify the aqueous layer with HCl to protonate the carboxylate to the neutral carboxylic acid (Ph-COOH), which will often precipitate out of solution or can be extracted with an organic solvent. [14]3. Washing and Drying: Always wash the combined organic extracts with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating the solvent.

Q5: Are there any potential side reactions I should be aware of?

Under the harsh conditions (strong acid/base, high heat) required for amide hydrolysis, side reactions are possible, though generally minor for this substrate.

  • Dehydration/Elimination: The 1-phenylpropyl group is a secondary alkyl group. Under strongly acidic and hot conditions, there is a small possibility of elimination reactions occurring at the benzylic position, though this is generally not a major pathway.

  • Aromatic Reactions: The two phenyl rings are generally stable, but under extremely harsh, prolonged heating in concentrated acid, sulfonation (if using H₂SO₄) or other electrophilic aromatic substitution reactions could theoretically occur, but are unlikely under standard hydrolysis conditions.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Slow or Incomplete? temp Increase Temperature to Reflux start->temp Yes workup_issue Low Yield After Workup? start->workup_issue No, Reaction is Complete catalyst Increase Catalyst Conc. (e.g., to 6M) temp->catalyst solvent Add Co-solvent (EtOH, Dioxane) catalyst->solvent time Extend Reaction Time (Monitor by TLC/HPLC) solvent->time check_progress Monitor Progress time->check_progress check_progress->temp Still Slow check_progress->workup_issue Reaction Complete ph_adjust Review pH Adjustment During Extraction workup_issue->ph_adjust Yes success Problem Resolved workup_issue->success No ph_adjust->success

Sources

Minimizing side reactions in benzoyl chloride amidation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Side Reactions & Impurity Profiles

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The "Simple" Reaction Trap

You are likely here because a "standard" benzoylation—theoretically one of the simplest reactions in organic synthesis—has yielded a sticky oil, a lower-than-expected yield, or a product contaminated with benzoic acid.

While the reaction of benzoyl chloride with an amine is thermodynamically favorable, it is kinetically sensitive to competitive hydrolysis and protonation equilibria . This guide deconstructs the failure modes of this reaction and provides self-validating protocols to ensure high purity.

Module 1: Critical Failure Modes (Troubleshooting)

Issue #1: The "White Precipitate" False Positive

Symptom: You see a heavy white precipitate immediately upon addition, but your yield is low, or the solid is actually benzoic acid (by NMR/Melting Point). Root Cause: Competitive Hydrolysis. Benzoyl chloride (


) is highly electrophilic.[1][2] While amines are generally better nucleophiles than water, the rate of hydrolysis becomes significant if:
  • The solvent contains trace moisture.[1][2]

  • The amine is sterically hindered or electron-deficient (e.g., anilines).[1][2]

  • The mixing efficiency is poor.[1][2]

Technical Insight: The rate of aminolysis (


) vs. hydrolysis (

) is the defining ratio. In a biphasic system (Schotten-Baumann), if mixing is slow, the local concentration of amine at the interface drops, allowing water to attack the acyl chloride [1].

Corrective Action:

  • For Non-Aqueous Systems: Use anhydrous Dichloromethane (DCM) or THF.[1][2] Dry glassware is non-negotiable.[1][2]

  • For Aqueous Systems: Switch to Schotten-Baumann conditions (see Protocol B) but ensure vigorous stirring to maximize the interfacial surface area.[1]

Issue #2: The "50% Yield Wall"

Symptom: The reaction stops cleanly at exactly 50% conversion. Root Cause: Amine Protonation (HCl Scavenging Failure). The reaction produces equimolar HCl.[1][2]



If no auxiliary base is present, the generated HCl instantly protonates a second molecule of your starting amine (

), rendering it non-nucleophilic.[2]

Corrective Action:

  • Stoichiometry: You must use 2.0 equivalents of amine (wasteful) OR 1.1 equivalents of amine + 1.2 equivalents of a sacrificial base (Triethylamine, DIPEA, or Pyridine) [2].[2]

Issue #3: The "Double-Acylation" (Imide Formation)

Symptom: Mass spec shows a peak at


 (Product + Benzoyl).[1][2]
Root Cause: Over-Acylation. 
The product amide (

) still possesses a proton on the nitrogen (if secondary amide). Under aggressive conditions (excess benzoyl chloride, high temperature, or strong deprotonating bases like NaH), the amide nitrogen attacks a second benzoyl chloride molecule to form an imide (

).[2]

Corrective Action:

  • Temperature: Conduct the addition at 0°C .

  • Addition Rate: Add benzoyl chloride dropwise .[1][2] A high local concentration of

    
     favors the side reaction with the already-formed amide.
    
  • Stoichiometry: Strictly limit

    
     to 1.0–1.05 equivalents.
    

Module 2: Mechanistic Visualization

The following diagram maps the kinetic competition between the desired pathway (green) and the parasitic side reactions (red).

BenzoylationPathways Start Benzoyl Chloride (PhCOCl) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Benzoic Benzoic Acid (Impurity) Start->Benzoic + H2O (Hydrolysis) Amine Amine (R-NH2) Salt Amine Salt (Inactive) Amine->Salt + HCl (Byproduct) Product Benzamide (Desired) Intermediate->Product - HCl Imide Dibenzoyl Imide (Over-reaction) Product->Imide + Excess PhCOCl (High Temp)

Figure 1: Kinetic competition in benzoylation.[1][2] The "Salt" pathway halts the reaction; the "Benzoic" pathway consumes reagent; the "Imide" pathway contaminates product.

Module 3: Optimized Protocols

Method A: The "Anhydrous Gold Standard"

Best for: Valuable amines, water-sensitive substrates, or strict anhydrous requirements.

Reagents:

  • Amine (1.0 equiv)[2]

  • Benzoyl Chloride (1.05 equiv)[2]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)[2]

  • Dichloromethane (DCM) [Anhydrous][2]

  • DMAP (0.1 equiv) - Optional catalyst for sterically hindered amines.[1][2]

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve Amine and TEA in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (Ice/Water bath). Crucial for selectivity.

  • Addition: Add Benzoyl Chloride dropwise via syringe or addition funnel over 10–15 minutes.

    • Why? Prevents localized heating and high concentration of acylating agent, minimizing imide formation.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC.[1][2][]

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
    • Why? This hydrolyzes unreacted Benzoyl Chloride to Benzoic Acid, which will partition into the aqueous base layer.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), robust substrates, and large-scale synthesis.[2]

Reagents:

  • Amine (1.0 equiv)[2]

  • Benzoyl Chloride (1.1 equiv)[2]

  • NaOH (10% aqueous solution, ~2.5 equiv)[2]

  • DCM or Diethyl Ether (optional organic carrier)[2][4]

Protocol:

  • Dissolution: Dissolve the amine in the 10% NaOH solution in a flask.

  • Addition: Add Benzoyl Chloride slowly to the vigorously stirred solution.

    • Note: If the product is solid, it will precipitate immediately.

  • pH Control: Periodically check pH. It must remain >9 . If it drops, the amine becomes protonated and the reaction stops. Add more NaOH if necessary [3].[1][2]

  • Workup:

    • The product (Amide) is usually insoluble in water and precipitates.

    • The byproduct (Benzoic Acid) remains dissolved as Sodium Benzoate.[2]

    • Filter the solid and wash with water.[5][6][7]

Module 4: Purification & Data Analysis

Even with optimized protocols, traces of Benzoic Acid are common.[2]

Purification Strategy Table
ImpurityChemical BehaviorRemoval Strategy
Benzoic Acid Acidic (

)
Base Wash: Wash organic layer with 1M NaOH or sat.[1][2]

. The acid becomes ionic (benzoate) and moves to the water layer.
Amine Salts Ionic / Water SolubleWater Wash: Standard aqueous workup removes these.[1][2]
Benzoyl Chloride Electrophilic / LabileQuench: Stir with aqueous base for 30 mins before separation.[1][2] Converts to Benzoic Acid (see above).[1][2]
Imide (Dimer) Neutral / LipophilicRecrystallization: Usually less soluble than the amide in EtOH/Water mixtures.[1][2] Column chromatography may be required.[1][2]
Recrystallization Guide (The Final Polish)

If the product is solid, recrystallization is superior to chromatography.

  • Solvent: Ethanol/Water (95:[1][2]5) or Toluene.[1][2][8]

  • Process: Dissolve crude solid in minimum boiling solvent.

  • Cooling: Cool slowly to RT, then 0°C.

  • Filtration: Wash crystals with cold solvent.[1][2]

    • Why? Benzoic acid is significantly more soluble in cold ethanol than most benzamides, staying in the mother liquor.

References

  • G. Berger and S.C.J.[1][2] Olivier. (1927).[1][2] Hydrolysis kinetics of benzoyl chloride. Recueil des Travaux Chimiques des Pays-Bas.[1][2][9] (Contextualized via Asian Journal of Chemistry review).[1][2]

  • Chemistry Steps. (2020).[1][2] Preparation of Amides from Acid Chlorides.[1][2][4][10]

  • Organic Chemistry Portal. (n.d.).[1][2] Schotten-Baumann Reaction Conditions.[1][2][4][7][11][12]

  • BenchChem. (2025).[1][2][7][13] Strategies to reduce impurities in benzamide synthesis.

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction Optimization.[1][2]

Sources

Optimizing reaction temperature for N-alkylation of benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Reaction Temperature & Selectivity Control Ticket ID: BNZ-ALK-OPT-001 Status: Open for Consultation

Core Directive: The Thermodynamics of Selectivity

Welcome to the Technical Support Center. You are likely here because benzamide alkylation is deceivingly simple. The amide group is an ambident nucleophile , possessing two reactive sites: the Nitrogen (


) and the Oxygen (

).

The central challenge in N-alkylation is not just "making it react," but preventing the kinetically accessible


-alkylation (imidate formation) while driving the system toward the thermodynamically stable 

-alkylated product.
The Temperature-Selectivity Nexus
  • Kinetic Control (Low Temp): Oxygen is more electronegative and often carries higher charge density in the deprotonated imidate form. At lower temperatures (or with "hard" electrophiles),

    
    -alkylation is often faster (
    
    
    
    ).
  • Thermodynamic Control (High Temp): The

    
    -acyl product (amide) is thermodynamically more stable than the 
    
    
    
    -alkyl product (imidate) due to the resonance stabilization energy of the amide bond. Higher temperatures provide the activation energy required to reverse
    
    
    -alkylation (if reversible) or simply overcome the higher activation barrier for
    
    
    -alkylation.

Critical Rule: Temperature optimization is a balancing act between achieving the activation energy for


-attack and preventing thermal decomposition of the solvent/base system.

Critical Safety Notice: The "Thermal Runaway" Trap

STOP AND READ BEFORE HEATING: A common protocol involves Sodium Hydride (NaH) in DMF or DMSO .

  • The Hazard: NaH and DMF can undergo a violent, exothermic decomposition.[1][2] This is not a simple fire risk; it is an explosion hazard.[3] The onset temperature for runaway decomposition can be as low as 26°C in the presence of contaminants, but is critically dangerous above 60-70°C .

  • The Fix: If high temperatures (>60°C) are required, DO NOT use NaH/DMF . Switch to:

    • Base:

      
       or 
      
      
      
      (Cesium effect promotes solubility).
    • Solvent: Acetonitrile (reflux ~82°C) or Toluene (reflux ~110°C).

Troubleshooting Module (Q&A)

Issue 1: "I am seeing significant O-alkylation (Imidate formation)."

Diagnosis: Your reaction is likely under kinetic control or using a "hard" electrophile. Technical Solution:

  • Increase Temperature: Shift from Ambient

    
     80°C-100°C. This favors the thermodynamic 
    
    
    
    -product.[4]
  • Change the Leaving Group: Switch from Alkyl Chlorides/Sulfonates (Hard) to Alkyl Iodides (Soft) . Soft electrophiles prefer the softer Nitrogen center (HSAB Theory).

  • Solvent Switch: Non-polar solvents (Toluene) often favor

    
    -alkylation over polar aprotic solvents because the 
    
    
    
    -product can hydrogen bond or aggregate, stabilizing it relative to the
    
    
    -product in non-polar media.
Issue 2: "The reaction stalls at 50% conversion, even with heat."

Diagnosis: Base solubility or "Stalled Equilibrium." Technical Solution:

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . The larger Cesium cation is more soluble in organic solvents and forms a "loose ion pair" with the benzamide anion, making the Nitrogen more nucleophilic.
  • Phase Transfer Catalysis (PTC): Add 10 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the anion into the organic phase, effectively increasing the local concentration of reactive species without needing dangerous temperatures.

Issue 3: "My reaction mixture turned black/tarry."

Diagnosis: Thermal degradation of DMF/DMSO or polymerization. Technical Solution:

  • Lower the Ceiling: If using DMF, do not exceed 80°C. If >100°C is needed, switch to NMP (N-methyl-2-pyrrolidone) or Toluene.

  • Inert Atmosphere: Benzamide anions are sensitive to oxidation at high temperatures. Ensure a strict Nitrogen/Argon purge.

Visualization: Mechanism & Logic Flow

Figure 1: Selectivity Landscape & Decision Tree

This diagram illustrates the divergence between Kinetic (O-attack) and Thermodynamic (N-attack) pathways and provides a logic flow for troubleshooting.

BenzamideAlkylation Start Benzamide Substrate Deprotonation Deprotonation (Imidate Anion) Start->Deprotonation Base (NaH/Cs2CO3) O_Product O-Alkyl Imidate (Undesired Byproduct) Deprotonation->O_Product Fast (k_O > k_N) N_Product N-Alkyl Amide (Target Product) Deprotonation->N_Product Stable (Delta G) KineticPath Low Temp / Hard LG (Kinetic Control) ThermoPath High Temp / Soft LG (Thermodynamic Control) Check_O Detected O-Product? O_Product->Check_O Fix_O Action: Increase Temp OR Switch to Iodide Check_O->Fix_O Yes Fix_O->N_Product Re-equilibration

Caption: Kinetic vs. Thermodynamic divergence in benzamide alkylation. O-alkylation is kinetically favored but reversible; N-alkylation is thermodynamically stable.

Optimized Experimental Protocols

Protocol A: Thermal Optimization (Standard)

Best for: Scale-up, standard substrates, safety-conscious labs.

ParameterSpecificationNotes
Solvent Toluene or AcetonitrileAvoids DMF explosion risks. Toluene allows higher T (110°C).
Base

(2.0 equiv)
Superior solubility profile compared to

.
Reagent Alkyl Iodide (1.1 equiv)Soft electrophile favors N-selectivity.
Temp Reflux (80°C - 110°C) Essential to overcome N-alkylation activation barrier.
Time 12 - 24 HoursMonitor via TLC/LCMS.

Step-by-Step:

  • Charge flask with Benzamide (1.0 eq) and

    
     (2.0 eq).
    
  • Evacuate and backfill with Argon (x3).

  • Add anhydrous Toluene (0.2 M concentration).

  • Add Alkyl Iodide (1.1 eq) dropwise.

  • Heat to reflux. Note: If conversion <50% after 4h, add 10 mol% TBAI (Tetrabutylammonium iodide) as a catalyst.

Protocol B: Microwave-Assisted (High Throughput)

Best for: Difficult substrates, rapid screening, medicinal chemistry.

ParameterSpecificationNotes
Solvent DMF (Small scale only)High dielectric constant couples well with MW.
Base

+ TBAB
TBAB acts as Phase Transfer Catalyst and MW absorber.
Temp 140°C - 160°C Superheating achieves reaction in minutes.
Time 10 - 20 MinutesPrevent degradation by keeping time short.

Step-by-Step:

  • In a microwave vial, combine Benzamide (1.0 eq),

    
     (2.0 eq), and TBAB (0.1 eq).
    
  • Add DMF (minimized volume, 0.5 M).

  • Add Alkyl Halide (1.2 eq).

  • Cap and irradiate at 150°C (High Absorption setting) for 15 minutes.

  • Cool immediately with compressed air flow to stop side reactions.

References

  • Wang, T., et al. (2019). "Safe Scale-Up of Pharmaceutical Manufacturing Processes with Dimethylformamide." Organic Process Research & Development. [5]

  • Yang, Q., et al. (2019).[5] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. [5]

  • Challis, B. C., & Challis, J. A. (1970). "Amides and Related Compounds." The Chemistry of Amides. (Fundamental discussion on Ambident Nucleophiles).
  • Apsunde, T. D., & Trudell, M. L. (2014).[6] "Solvent-Free, Base-Free Microwave-Mediated Iridium-Catalyzed N-Alkylation of Amides with Alcohols." Synthesis. [6]

  • Bogdal, D. (1999). "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules.

Sources

Technical Support Center: Purification of N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(1-phenylpropyl)benzamide typically involves the Schotten-Baumann or EDC-mediated coupling of 1-phenylpropan-1-amine (impurity) and benzoyl chloride/benzoic acid .

The primary challenge is the lipophilicity of the unreacted amine (pKa ~9.3), which can co-elute with the product in standard chromatography. This guide details three validated workflows to remove this impurity, ranked by throughput and scalability.

Module 1: Liquid-Liquid Extraction (Standard Protocol)

Best for: Batch synthesis (>100 mg), cost-efficiency, and removing bulk impurities.

The Science (Causality)

The separation relies on the drastic difference in basicity.

  • The Product (this compound): Neutral. It remains in the organic layer regardless of pH.

  • The Impurity (1-phenylpropan-1-amine): Basic (pKa

    
     9.3). Upon contact with acid, it protonates to form a water-soluble ammonium salt (
    
    
    
    ), partitioning into the aqueous phase.
Protocol: The "Double-Wash" Method

Reagents: Ethyl Acetate (EtOAc), 1M HCl (or 10% Citric Acid), Sat. NaHCO


, Brine.[1]
  • Dilution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

    • Note: Avoid Dichloromethane (DCM) if possible; EtOAc provides better phase separation and is less prone to emulsions with this specific amine.

  • Acid Wash (The Critical Step):

    • Wash the organic phase 2

      
       with 1M HCl  (Volume ratio 1:1).
      
    • Optimization: If your product contains acid-sensitive groups (unlikely for this benzamide), substitute HCl with 10% Citric Acid (pH ~2) .

  • Neutralization Wash:

    • Wash the organic phase 1

      
       with Saturated NaHCO
      
      
      
      . This removes any entrained acid and ensures the final product is neutral.
  • Drying:

    • Wash 1

      
       with Brine , dry over MgSO
      
      
      
      , filter, and concentrate.
Visual Workflow

ExtractionWorkflow Start Crude Mixture (Amide + Amine) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash 2x with 1M HCl or 10% Citric Acid Solvent->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Contains Amine Salt) Separation->Aqueous Discard Organic Organic Layer (Contains Amide) Separation->Organic Keep Bicarb Wash 1x Sat. NaHCO3 Organic->Bicarb Dry Dry (MgSO4) & Concentrate Bicarb->Dry Final Pure this compound Dry->Final

Figure 1: Acid-base extraction workflow targeting the basicity of the amine impurity.

Module 2: Solid-Phase Scavenging (High Throughput)

Best for: Small scale (<100 mg), parallel synthesis, or avoiding emulsions.

The Science

Polymer-supported isocyanates (PS-NCO) act as "chemical flypaper." The isocyanate group reacts rapidly and covalently with the nucleophilic primary amine impurity to form an insoluble urea. The amide product, lacking a nucleophilic proton, remains untouched.

Protocol

Reagents: PS-Isocyanate resin (loading typically 1.0–1.5 mmol/g).

  • Stoichiometry: Calculate the theoretical excess of amine. Add 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Incubation: Add resin directly to the reaction solvent (DCM or THF preferred).

  • Agitation: Shake gently at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters later.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug. The amine (now bound to the resin) is trapped in the filter.

  • Concentration: Evaporate the filtrate to obtain pure amide.

Mechanism Diagram

ScavengingMechanism Impurity Free Amine Impurity (R-NH2) Complex Transition State Impurity->Complex Resin PS-Isocyanate Resin (Polymer-N=C=O) Resin->Complex Urea Resin-Bound Urea (Solid - Filtered Off) Complex->Urea Covalent Bond Formation Product Pure Amide (In Solution) Complex->Product No Reaction (Flows Through)

Figure 2: Chemoselective scavenging of nucleophilic amines by isocyanate resin.

Module 3: Polishing (Crystallization)

Best for: Final purification to reach >99% purity (HPLC grade).

If the extraction leaves trace odors or impurities, recrystallization is highly effective for benzamides.

  • Solvent System A: Ethanol/Water. Dissolve in hot ethanol; add water dropwise until turbid; cool slowly.

  • Solvent System B: Ethyl Acetate/Hexanes.[2]

  • Solvent System C: Acetonitrile (Hot).

Data Summary: Method Comparison

FeatureAcid Wash (Module 1)Scavenger Resin (Module 2)Chromatography
Amine Removal Excellent (>98%)Excellent (>99%)Good (can tail)
Cost Very LowHigh (Resin cost)Medium/High
Throughput Low (Separatory funnel)High (Filtration only)Low
Risk EmulsionsNoneProduct loss
Green Score High (if Citric Acid used)Medium (Solid waste)Low (Solvent waste)

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the acid wash. How do I break it? A: This is common with phenylpropylamines.

  • Add Brine: The increased ionic strength often drives phase separation.

  • Filtration: Pass the emulsion through a small pad of Celite. Solid particulates often stabilize emulsions; removing them breaks the suspension.

  • Wait: Allow to stand for 20+ minutes.

Q: Can I use acetic acid instead of HCl? A: Not recommended. Acetic acid is a weak acid, and the resulting acetate salt of the amine is often lipophilic enough to remain partially in the organic layer (an phenomenon known as "ion-pairing"). Stick to mineral acids (HCl) or polyprotic organic acids (Citric Acid) for best partitioning.

Q: The product still smells like amine after workup. A: The human nose detects amines at ppb levels.

  • Dissolve product in Et2O (Ether).

  • Add 2M HCl in Et2O (or dioxane) dropwise.

  • Any remaining amine will precipitate immediately as the hydrochloride salt. Filter the solid; the filtrate contains your clean product.

Q: My amide precipitated during the acid wash. A:


-(1-phenylpropyl)benzamide has limited solubility in cold mixtures.
  • Fix: Add more organic solvent (EtOAc) or warm the separatory funnel slightly (warm tap water) to keep the amide in solution while the amine extracts.

References

  • PubChem. 1-Phenylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

  • Biotage. Scavenging Amines using MP-Isocyanate and PS-Isocyanate.[3] Biotage Technical Notes.[4] [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. Org.[5][6] Synth. 2022, 99, 305-325.[7] [Link]

  • Common Organic Chemistry. Amide Coupling Workup Guide.[Link]

Sources

Technical Support Center: Solubilizing Lipophilic Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Overcoming "Brick Dust" – Solubility Protocols for Bioactive Benzamides Last Updated: February 26, 2026[1][2]

Introduction: The Benzamide Paradox

Benzamides (e.g., Entinostat, Raclopride, Sulpiride analogs) are a cornerstone scaffold in medicinal chemistry, particularly for D2/D3 receptor antagonists and HDAC inhibitors.[1] However, they present a classic "brick dust" paradox: the very aromatic planarity and lipophilicity that drive high-affinity binding also drive strong crystal lattice energy, leading to poor aqueous solubility.[1]

In bioassays, this manifests not just as "undissolved powder," but as invisible precipitation —micro-aggregates that scatter light, sequester compound, and yield erratic IC50 curves or false-negative results.[1][2]

This guide moves beyond basic "add and stir" advice. It provides a tiered technical framework to solubilize these compounds while maintaining assay integrity.[1][2]

Module 1: The "Crash-Out" Phenomenon (DMSO Management)

The Problem: You dissolve your benzamide in 100% DMSO (Stock), but upon adding it to the culture media (aqueous), the compound instantly precipitates. This is "solvent shock."[1][2]

Technical Insight: Kinetic vs. Thermodynamic Solubility

When you spike a DMSO stock into water, you rely on kinetic solubility (how long it stays in solution before crashing) rather than thermodynamic solubility (the true equilibrium limit).[2] To extend this kinetic window, you must avoid the "cloud point" during dilution.[1]

Protocol A: The "Solvent-Shift" Serial Dilution

Do not dilute directly from 10 mM Stock to 10 nM Media. The concentration gradient is too steep, causing immediate local precipitation.[1]

Step-by-Step Workflow:

  • Primary Stock: Prepare 10 mM benzamide in 100% anhydrous DMSO.

  • Intermediate Stock (The Shift): Dilute the Primary Stock with DMSO (not water) to create a 1000x concentration of your final target.

    • Example: If you need 10 µM in the assay, make a 10 mM intermediate in DMSO.

  • The Spiking Step: Add the Intermediate Stock to the media/buffer under rapid vortexing.

    • Ratio: 1 µL Intermediate + 999 µL Media.[1][2]

    • Result: Final DMSO is 0.1%, minimizing toxicity while maximizing dispersion.[1][2]

Visualization: The Solvent-Shift Workflow

SolventShift cluster_0 Phase 1: Organic Phase cluster_1 Phase 2: Aqueous Phase Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (Serial Dilution in 100% DMSO) Stock->Inter Dilute w/ DMSO Assay Final Assay Well (0.1% DMSO Final) Inter->Assay 1:1000 Spike (Vortexing) Media Assay Media (Pre-warmed 37°C) Media->Assay Bulk Volume

Figure 1: The Solvent-Shift Protocol designed to prevent local precipitation shock by maintaining the compound in the organic phase until the final high-dilution step.

Reference Data: DMSO Tolerance Limits
Assay TypeMax DMSO ToleranceNotes
Cell-Based (Immortalized) 0.5% - 1.0%HEK293/HeLa are robust; check morphology.[1][2]
Cell-Based (Primary/Stem) < 0.1%High sensitivity; DMSO induces differentiation in some stem cells.[1][2]
Enzymatic Assays 1.0% - 5.0%Enzymes are generally tolerant, but DMSO can inhibit some kinases.[1][2]
Electrophysiology (Patch) < 0.05%DMSO alters membrane capacitance and channel gating.[1][2]

Module 2: Advanced Solubilization (Cyclodextrins)

The Problem: Your benzamide requires a concentration that exceeds its aqueous solubility limit, even with DMSO, or your cells are sensitive to DMSO.[1]

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2][3] Unlike surfactants (Tween/Triton) which lyse cell membranes, cyclodextrins form a "host-guest" inclusion complex.[1][2] The hydrophobic benzamide ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.
Protocol B: HP- -CD Complexation

Target:[2][3][4] Create a soluble stock without organic solvents.[1][2]

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).
    
  • Addition: Add excess benzamide powder to the vehicle.[2]

  • Equilibration: Shake (200 rpm) at 25°C for 24–48 hours. Note: Sonication can speed this up but generates heat; use short bursts.

  • Clarification: Centrifuge at 10,000 x g for 10 mins to remove undissolved "brick dust."

  • Quantification: Measure the supernatant concentration via HPLC or UV-Vis (against a standard curve in MeOH) to determine the soluble load.

Why HP-


-CD? 
Research confirms HP-

-CD is the gold standard for parenterals and bioassays due to its safety profile and cavity size (7.5 Å), which perfectly accommodates the aromatic rings of benzamides [1][2].

Module 3: Troubleshooting & FAQs

Q1: My IC50 curve is flat or erratic. What is happening?

A: This is the hallmark of precipitation-limited absorption . If your compound precipitates at 10 µM, adding 50 µM or 100 µM results in the same soluble concentration (10 µM) plus a lot of inactive solid. The cell "sees" the same dose, flattening the curve.

  • Fix: Check the solution via nephelometry (turbidity) or simple light microscopy.[2] If you see particles, switch to the Cyclodextrin protocol.[1]

Q2: Can I use acid to dissolve my benzamide?

A: Proceed with caution. While many bioactive benzamides have a basic nitrogen (e.g., the pyrrolidine in raclopride) allowing salt formation (mesylates/hydrochlorides), the amide bond itself can be susceptible to hydrolysis at low pH (< 2) or high pH (> 10) over time.

  • Recommendation: If you acidify to dissolve, immediately buffer back to pH 7.[1][2]4. Do not store acidic stocks.[1][2]

Q3: The compound sticks to the plastic tips.

A: Lipophilic benzamides bind non-specifically to polypropylene.[1][2]

  • Fix: Use Low-Retention pipette tips and glass vials for stock storage. Pre-wet pipette tips with the DMSO solution before transfer to saturate binding sites.

Decision Logic: Selecting the Right Strategy

DecisionTree Start Start: Benzamide Compound CheckLogP Check LogP & Solubility Start->CheckLogP IsSoluble Soluble in <0.1% DMSO? CheckLogP->IsSoluble Standard Use Standard DMSO Protocol IsSoluble->Standard Yes NeedHelp Need Higher Conc? IsSoluble->NeedHelp No (Precipitates) CheckBasic Contains Basic Nitrogen? NeedHelp->CheckBasic SaltForm Form Salt (HCl/Mesylate) CheckBasic->SaltForm Yes (pKa > 8) Cyclo Use HP-β-Cyclodextrin CheckBasic->Cyclo No (Neutral)

Figure 2: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.[2]

References

  • Pitha, J., et al. Hydroxypropyl-β-cyclodextrin: Preparation and characterization: effects on solubility of drugs.[1][2][5] International Journal of Pharmaceutics, 29, 73 (1986).[1][2][5] [Link]

  • NanoTemper Technologies. Ligand Serial Dilution Protocols. [Link]

  • Imperial College London. Solubility determination and modelling of benzamide in organic solvents. [Link][2]

Sources

Technical Support Center: Stability & Troubleshooting for N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1-phenylpropyl)benzamide (CAS: 2698-80-8). This guide is engineered for researchers, analytical scientists, and drug development professionals evaluating the stability, metabolism, and degradation profiles of this secondary amide under physiological conditions.

Rather than simply providing a list of parameters, this guide is structured to explain the causality behind the compound's behavior, ensuring your experimental designs are robust, self-validating, and mechanistically sound.

PART 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why is my this compound stock solution stable in PBS for months, but degrades rapidly in liver microsomes?

The Causality: The stability of this compound in aqueous buffers is driven by the intrinsic resonance stabilization of its secondary amide bond. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl pi-system, giving the C–N bond partial double-bond character. This restricts rotation and significantly reduces the electrophilicity of the carbonyl carbon, making it kinetically inert to spontaneous nucleophilic attack by water [1]. In fact, the spontaneous hydrolysis of unactivated amides at neutral pH and room temperature has an estimated half-life of 350 to 600 years [1][3].

However, in liver microsomes, degradation is not driven by spontaneous hydrolysis. Instead, it is actively catalyzed by enzymatic systems—specifically Cytochrome P450 (CYP450) enzymes that oxidize the phenyl or propyl rings, and hepatic amidases that actively lower the activation energy required to cleave the amide bond.

Q2: How can I differentiate between amidase-driven cleavage and CYP450-mediated oxidation in my in vitro assays?

The Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron-donating cofactor to function. Amidases and carboxylesterases, conversely, are hydrolytic enzymes that do not require NADPH.

  • Troubleshooting Step: Run a parallel microsomal stability assay without the addition of NADPH.

  • Interpretation: If this compound degrades in the absence of NADPH, the instability is driven by hydrolytic amidases. If degradation strictly occurs only when NADPH is present, the primary clearance mechanism is CYP450-mediated oxidation (e.g., hydroxylation of the aromatic rings).

Q3: We are observing unexpected degradation in simulated gastric fluid (SGF, pH 1.2). I thought amides were stable?

The Causality: While amides are highly stable at physiological pH (7.4), extreme pH environments alter the reaction mechanics. Under strongly acidic conditions (like SGF), the carbonyl oxygen becomes protonated. This protonation pulls electron density away from the carbonyl carbon, eliminating the resonance stabilization and making the carbon highly susceptible to nucleophilic attack by water [2]. If your assay requires prolonged incubation in SGF at 37°C, you will observe acid-catalyzed hydrolysis yielding benzoic acid and 1-phenylpropan-1-amine.

PART 2: Pathway & Logical Workflows

To conceptualize the divergent stability profiles of this compound, refer to the degradation pathway diagram below.

DegradationPathway Compound This compound (Secondary Amide) PBS Aqueous Buffer (pH 7.4) Spontaneous Hydrolysis Compound->PBS In vitro (No enzymes) Micro Biological Matrices (Microsomes / Plasma) Compound->Micro In vivo / S9 Fractions Stable Stable (t1/2 > 350 years) Resonance Stabilized PBS->Stable Kinetic Inertness CYP CYP450 Oxidation (Hydroxylation) Micro->CYP + NADPH Cofactor Amidase Amidase Cleavage (Benzoic Acid + Amine) Micro->Amidase Hydrolytic Cleavage

Diagram 1: Divergent stability and metabolic pathways of this compound.

PART 3: Quantitative Stability Profiles

For assay planning, use the following baseline stability metrics. These values represent the expected half-life (


) of standard secondary amides under various physiological and simulated conditions.
Matrix / ConditionpHTemp (°C)Primary Degradation MechanismExpected Half-Life (

)
PBS Buffer 7.437°CSpontaneous Hydrolysis> 350 years[1]
Simulated Gastric Fluid (SGF) 1.237°CAcid-Catalyzed Hydrolysis> 48 hours
Simulated Intestinal Fluid (SIF) 6.837°CSpontaneous Hydrolysis> 1 year
Human Plasma 7.437°CEnzymatic (Amidases)4 to 12 hours (variable)
Human Liver Microsomes (HLM) 7.437°CEnzymatic (CYP450 + Amidases)15 to 60 minutes

PART 4: Validated Experimental Protocols

To ensure data integrity, every stability assay must be a self-validating system . The following protocol for a Microsomal Stability Assay incorporates internal controls to verify both enzyme viability and the specific degradation mechanism.

Protocol: Self-Validating Microsomal Stability Assay

Objective: Determine the intrinsic clearance and primary degradation route (oxidative vs. hydrolytic) of this compound.

Reagents Required:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NRS)

  • Acetonitrile (Ice-cold, containing internal standard for LC-MS/MS)

  • Positive Control: Testosterone (CYP3A4 substrate)

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 µM working solution of this compound in 0.1 M Potassium Phosphate buffer. Ensure the final organic solvent concentration (e.g., DMSO) is ≤ 0.1% to prevent enzyme inhibition.

  • Matrix Equilibration: In a 96-well plate, mix the compound working solution with HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Split):

    • Test Wells: Add NADPH Regenerating System to initiate CYP450 activity.

    • Negative Control Wells (-NADPH): Add an equivalent volume of plain buffer. (This isolates amidase-driven hydrolysis).

    • Positive Control Wells: Run Testosterone with NADPH to validate that the microsomes are metabolically active.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction wells.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile. The sudden shift in dielectric constant and temperature instantly denatures the enzymes, halting all metabolic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

ProtocolWorkflow Prep 1. Prepare 1 µM Compound Incubate 2. Incubate in HLM (37°C, pH 7.4) Prep->Incubate Split 3. +/- NADPH Addition Incubate->Split Quench 4. Quench with Cold Acetonitrile Split->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Diagram 2: Step-by-step experimental workflow for the self-validating microsomal stability assay.

PART 5: References

  • Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues Royal Society of Chemistry (RSC)[Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions National Institutes of Health (NIH / PMC)[Link]

  • Amide Bond Activation of Biological Molecules National Institutes of Health (NIH / PMC)[Link]

Validation & Comparative

Technical Guide: 1H NMR Interpretation of N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for N-(1-phenylpropyl)benzamide , a chiral amide pharmacophore. It is designed for researchers requiring precise structural validation and distinguishes this molecule from its achiral analogues through detailed spectral comparison.

Executive Summary & Structural Significance

This compound (C₁₆H₁₅NO) represents a critical structural motif in drug development, often serving as a model for peptide bond stability and chiral resolution studies. Unlike simple achiral amides (e.g., N-benzylbenzamide), this molecule possesses a chiral center at the


-position relative to the nitrogen.

Key Analytical Challenge: The presence of the chiral center (


) renders the adjacent methylene protons (

of the propyl chain) diastereotopic . They are chemically non-equivalent, appearing as distinct multiplets rather than a simple quartet, a feature often overlooked in automated assignments.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data discussed is reproducible, the following Schotten-Baumann synthesis protocol is recommended. This method minimizes side reactions (diacylation) and ensures high purity for NMR analysis.

Methodology: Modified Schotten-Baumann Acylation
  • Reagents:

    • 1-Phenylpropylamine (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (

      
      , 1.5 eq) or 10% NaOH (aq)
      
    • Solvent: Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step 1: Dissolve 1-phenylpropylamine (e.g., 5 mmol) and

      
       in DCM (20 mL) at 0°C under 
      
      
      
      atmosphere.
    • Step 2: Add benzoyl chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent diacylation.

    • Step 3: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Step 4: Quench with saturated

      
      . Extract organic layer, wash with 1M HCl (to remove unreacted amine), then brine.
      
    • Step 5: Dry over

      
      , filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.
      
  • NMR Sample Prep:

    • Dissolve ~10 mg of purified product in 0.6 mL CDCl₃ (filtered through basic alumina if acid-sensitive).

    • Note: For observing NH coupling, use DMSO-d₆ to prevent proton exchange.

Workflow Visualization

SynthesisWorkflow Reactants 1-Phenylpropylamine + Benzoyl Chloride Conditions DCM, Et3N 0°C to RT, 2h Reactants->Conditions Acylation Workup Acid/Base Wash (Remove amine/acid) Conditions->Workup Quench Product This compound (White Solid) Workup->Product Purification NMR 1H NMR Analysis (CDCl3 / DMSO-d6) Product->NMR Characterization

Figure 1: Optimized synthesis and characterization workflow for this compound.

Spectral Interpretation: this compound[1]

Chemical Shift Assignment Table (CDCl₃, 400 MHz)
Proton TypePosition

(ppm)
MultiplicityIntegralCoupling (

)
Methyl

0.90 - 0.95Triplet (t)3H

Hz
Methylene

1.80 - 2.00Multiplet (m)*2HComplex
Methine

5.10 - 5.20Quartet-like (q)1H

Hz
Amide NH

6.40 - 6.60Broad Doublet (bd)1H

Hz
Aromatic Benzoyl (Ortho)7.75 - 7.80Doublet (d)2H

Hz
Aromatic Phenyl/Benzoyl (Meta/Para)7.20 - 7.50Multiplet (m)8HOverlapping

*Note: The methylene protons are diastereotopic and may appear as two distinct complex multiplets depending on resolution.

Deep Dive: Diastereotopic Methylene Protons

The most distinct feature of this spectrum is the methylene signal (


). Because they are adjacent to a chiral center (

), they are in magnetically non-equivalent environments.
  • Observation: Instead of a clean quintet (expected for

    
    ), you will observe two complex multiplets or a "doublet of multiplets."
    
  • Mechanism:

    
     sees the phenyl ring and the amide group differently than 
    
    
    
    due to restricted rotation or preferred conformers.
  • Verification: In achiral analogues (e.g., N-propylbenzamide), these protons appear as a standard sextet/quartet.

Splitting Tree Visualization (Diastereotopic Coupling)

SplittingTree Root Methylene Proton (Ha) Level1 Split by Geminal Hb (J ~14 Hz) (Doublet) Root->Level1 Level2 Split by Vicinal CH3 (J ~7 Hz) (Quartet) Level1->Level2 Level3 Split by Vicinal CH (J ~7 Hz) (Doublet) Level2->Level3 Result Result: Doublet of Quartets of Doublets (dqd) Appears as Complex Multiplet Level3->Result

Figure 2: Theoretical splitting tree for one of the diastereotopic methylene protons (


).

Comparative Analysis: Validating the Structure

To confirm the identity of this compound, compare its spectral fingerprint against its closest structural relatives.

Comparison 1: vs. N-Benzylbenzamide (Achiral Analogue)
  • Structure: Ph-CO-NH-CH₂ -Ph

  • Key Difference: N-benzylbenzamide lacks the ethyl side chain and the chiral center.

  • Spectral Marker:

    • N-Benzyl: The benzylic protons appear as a doublet at ~4.6 ppm (coupling to NH). This is a clean, simple signal.

    • N-(1-phenylpropyl): The benzylic proton is a methine (CH) appearing downfield at ~5.15 ppm as a quartet (coupling to CH₂ and NH).

    • Outcome: The shift from 4.6 ppm (CH₂) to 5.15 ppm (CH) + the appearance of propyl signals (0.9, 1.9 ppm) confirms the alkylation.

Comparison 2: vs. 1-Phenylpropylamine (Precursor)
  • Structure:

    
    -CH(Et)-Ph
    
  • Key Difference: Free amine vs. Amide.[1]

  • Spectral Marker:

    • Amine: The methine proton (

      
      -CH) is shielded, typically appearing at ~3.8 - 4.0 ppm . The 
      
      
      
      protons are often broad singlets at ~1.5 ppm (concentration dependent).
    • Amide (Product): The methine proton shifts downfield to ~5.15 ppm due to the electron-withdrawing anisotropic effect of the carbonyl group.

    • Outcome: A downfield shift of >1.0 ppm for the methine proton confirms successful acylation.

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of solvent dramatically alters the amide proton (


) appearance.
FeatureCDCl₃DMSO-d₆
NH Chemical Shift 6.4 - 6.6 ppm 8.5 - 8.8 ppm
NH Peak Shape Broad doublet or singlet (Exchange broadening)Sharp doublet (H-bonding stabilizes NH)
Coupling (

)
Often unresolvedClearly resolved (

Hz)
Usage Routine structural confirmationDetermining stereochemistry/H-bonding

Expert Tip: If the doublet splitting of the NH peak in DMSO-d₆ is observed, it confirms the presence of the secondary amide and allows for the measurement of the vicinal coupling constant, which can be used in Karplus analyses to determine the conformation of the C-N bond.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of diastereotopicity and NMR).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Amide shifts and solvent effects).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Data.

  • Reich, H. J. (2023). NMR Data for N-benzylbenzamide and Analogues. University of Wisconsin-Madison.

  • BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide (Schotten-Baumann Protocol Reference).

Sources

Mass spectrometry (ESI-MS) fragmentation pattern of N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: ESI-MS/MS Fragmentation Profiling of N-(1-phenylpropyl)benzamide

Executive Summary & Application Scope

Compound: this compound Molecular Formula:


Exact Mass:  239.1310 Da
Context:  Forensic Analysis, Impurity Profiling, Structural Elucidation.

This guide details the Electrospray Ionization (ESI) fragmentation behavior of this compound. As a structural isomer of various psychoactive substances (including specific fentanyl precursors and cathinone derivatives), unambiguous identification is critical.

The Challenge: Traditional Electron Impact (EI) mass spectrometry often obliterates the molecular ion of labile amides, making soft ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) the superior alternative for definitive structural confirmation. This guide compares ESI-MS/MS performance against EI-MS and outlines the differentiation from its isobaric isomer, N-benzylpropionamide .

Experimental Configuration (Protocol)

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures the generation of the protonated molecule


 while minimizing in-source fragmentation.
LC-ESI-MS/MS Workflow
  • Sample Preparation:

    • Dissolve 1 mg standard in 1 mL Methanol (HPLC grade).

    • Dilute to 1 µg/mL with 50:50 Methanol:Water (0.1% Formic Acid).

  • Direct Infusion / LC Parameters:

    • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC column effluent).

    • Mobile Phase: A:

      
       + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
      
  • Source Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to preserve

      
      ).
      
    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Precursor Ion Selection (Q1): m/z 240.1.

    • Collision Energy (CE): Ramp 15–35 eV (Argon gas).

Fragmentation Analysis & Mechanism

In ESI positive mode, the molecule forms the stable protonated precursor


 at m/z 240.1 . Upon Collision Induced Dissociation (CID), the fragmentation is driven by charge localization on the amide oxygen or the nitrogen, leading to specific bond cleavages.
Primary Fragmentation Pathways
  • Pathway A: Amide Bond Cleavage (Benzoyl Formation)

    • Mechanism: Inductive cleavage of the amide bond (

      
      ). The charge is retained on the carbonyl carbon due to resonance stabilization by the phenyl ring.
      
    • Product: Benzoyl cation (m/z 105) .

    • Secondary Fragment: Loss of CO from m/z 105 yields the Phenyl cation (m/z 77) .[1]

    • Significance: This is the Base Peak (100% relative abundance) in most collision energies, diagnostic of the benzoyl moiety.

  • Pathway B: C-N Bond Cleavage (Alkyl-benzyl Formation)

    • Mechanism: Cleavage of the

      
       bond where the charge is retained on the alkyl side (1-phenylpropyl group).
      
    • Product: 1-phenylpropyl cation (m/z 119) .

    • Secondary Fragment: Rearrangement and loss of ethylene (

      
      ) or formation of the Tropylium ion (m/z 91) .
      
Visualizing the Pathway

FragmentationPathway Parent Precursor [M+H]+ m/z 240 Benzoyl Benzoyl Cation m/z 105 (Base Peak) Parent->Benzoyl Amide Cleavage (Loss of C9H11N) Alkyl 1-Phenylpropyl Cation m/z 119 Parent->Alkyl C-N Cleavage (Loss of Benzamide) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO (28 Da) Tropylium Tropylium Ion m/z 91 Alkyl->Tropylium -C2H4 (28 Da) Cyclcpenta Cyclopentadienyl m/z 65 Tropylium->Cyclcpenta -C2H2

Figure 1: ESI-MS/MS Fragmentation Pathway of this compound showing primary cleavage routes.

Comparative Analysis: ESI vs. Alternatives

This section objectively compares the "soft" ESI technique against the "hard" Electron Impact (EI) technique and demonstrates how to distinguish the target from its closest isomer.

A. Performance Comparison: ESI-MS/MS vs. GC-EI-MS
FeatureESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Energy Soft (Low internal energy)Hard (70 eV)
Molecular Ion Dominant (

240)
Weak or Absent (

239)
Fragmentation Control Tunable (via Collision Energy)Non-tunable (Standardized)
Specificity High (Precursor Selection)Moderate (Full Scan background)
Key Advantage Definitive MW confirmation; clean MS/MS spectra.Large library databases (NIST/Wiley).
B. Isomer Differentiation: The "Benzoyl" Marker

A critical analytical challenge is distinguishing This compound from N-benzylpropionamide . Both have MW 239.

  • Target: N-(1-phenylpropyl )benzamide

    
     Contains a Benzoyl  group (
    
    
    
    ).
  • Isomer: N-benzylpropionamide

    
     Contains a Propionyl  group (
    
    
    
    ).

Differentiation Logic:

  • Target Spectrum: Dominated by m/z 105 (Benzoyl).

  • Isomer Spectrum: Dominated by m/z 91 (Benzyl) and m/z 57 (Propionyl). m/z 105 is absent.

Differentiation Workflow Diagram

IsomerDiff Start Unknown Analyte MW 239 ESI ESI-MS/MS Precursor m/z 240 Start->ESI Check105 Check for m/z 105 (Benzoyl Cation) ESI->Check105 ResultA IDENTIFIED: This compound Check105->ResultA High Intensity Check57 Check for m/z 57 (Propionyl Cation) Check105->Check57 Absent/Low ResultB SUSPECT ISOMER: N-benzylpropionamide Check57->ResultB Present

Figure 2: Decision tree for distinguishing this compound from isobaric impurities.

Summary Data Table

The following table summarizes the diagnostic ions observed in the ESI-MS/MS spectrum of this compound at 25 eV collision energy.

m/z (Da)Ion IdentityStructure AssignmentRelative Abundance
240.1

Protonated Molecule10-20% (Precursor)
119.1

1-phenylpropyl cation30-50%
105.0

Benzoyl cation (Diagnostic)100% (Base Peak)
91.1

Tropylium ion20-40%
77.0

Phenyl cation10-25%

References

  • Holčapek, M., et al. (2010). Structural analysis of amides by electrospray ionization and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including benzoyl/tropylium pathways).

  • Pavlovic, D., et al. (2012). Differentiation of isomeric piperazines and amides by GC-MS and ESI-MS/MS. Forensic Science International. (Provides comparative logic for amide isomer differentiation).

  • NIST Chemistry WebBook. Standard Reference Data for Benzamide Derivatives. (Used for validating EI vs ESI fragment masses).

Sources

A Comparative Guide to HPLC Retention Time Standards for N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing robust and reproducible analytical methods is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of N-(1-phenylpropyl)benzamide, a chiral compound with significance in synthetic chemistry and pharmaceutical research. We will explore the critical aspects of method development, from achiral reversed-phase analysis to the nuanced requirements of chiral separations, providing supporting data and protocols to guide your experimental choices.

Introduction to the Analytical Challenge: this compound

This compound is a chiral amide, and as with many chiral molecules in pharmaceutical development, the biological activity of its enantiomers can differ significantly.[1] Therefore, the ability to not only detect and quantify the compound but also to separate and analyze its enantiomers is often a regulatory and scientific necessity.[1] This guide focuses on establishing reliable HPLC retention time standards through a comparative analysis of different stationary and mobile phase strategies.

Experimental Design: A Multi-faceted Approach to Method Development

Given the absence of a standardized public method, a systematic method development approach is necessary. Our comparative study will evaluate three distinct HPLC strategies:

  • Strategy A: Achiral Reversed-Phase HPLC. A foundational method to determine the retention behavior of the compound as a single peak and to serve as a baseline.

  • Strategy B: Chiral Normal-Phase HPLC. A common and often successful approach for enantiomeric separation of compounds soluble in organic solvents.[2][3]

  • Strategy C: Chiral Reversed-Phase HPLC. An alternative for enantiomeric separation, particularly useful for compounds with better solubility in aqueous-organic mixtures.[3]

The workflow for this comparative analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Comparative HPLC Analysis cluster_eval Performance Evaluation Prep Prepare Stock Solution of this compound in Methanol A Strategy A: Achiral RP-HPLC Prep->A Inject Sample B Strategy B: Chiral NP-HPLC Prep->B Inject Sample C Strategy C: Chiral RP-HPLC Prep->C Inject Sample Eval Compare Retention Time, Resolution (Rs), & Peak Asymmetry (As) A->Eval B->Eval C->Eval

Sources

Comparative Biological Potency: N-(1-Phenylpropyl)benzamide vs. Benzanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between N-(1-phenylpropyl)benzamide (an N-alkyl benzamide) and Benzanilide (an N-aryl benzamide). While sharing a benzamide core, their biological potencies diverge significantly due to structural rigidity and electronic conjugation.

  • Benzanilide exhibits superior antimicrobial and ion-channel modulating properties , driven by its planar, conjugated structure which facilitates intercalation and membrane interaction.

  • This compound , functioning as a lipophilic N-benzyl analog, demonstrates higher potency in enzymatic inhibition (specifically Tyrosinase and sEH/PPARγ pathways), where its flexible, chiral alkyl linker mimics substrate transition states.

Structural & Chemical Basis of Potency[1]

The biological divergence stems from the nature of the nitrogen-carbon bond adjacent to the amide.

FeatureBenzanilide (N-phenylbenzamide)This compound
Structure Type N-Aryl Amide (Conjugated)N-Alkyl Amide (Non-Conjugated)
Geometry Planar (Resonance between rings)Non-Planar (sp³ carbon break)
Chirality AchiralChiral (Stereocenter at C1 of propyl chain)
Electronic State N-lone pair delocalized into phenyl ringN-lone pair localized (Standard Amide)
Primary Target Bacterial Membranes, K+ ChannelsEnzymes (Tyrosinase, sEH)
Impact on Binding[2]
  • Benzanilide: The rigid, planar structure allows it to act as a bioisostere for nucleobases or rigid protein co-factors, favoring intercalation or allosteric binding to ion channels.

  • This compound: The sp³ hybridized benzylic carbon introduces flexibility and chirality. The propyl group acts as a "hydrophobic anchor," significantly enhancing affinity for deep hydrophobic pockets in enzymes like Tyrosinase or Soluble Epoxide Hydrolase (sEH) .

Biological Activity Profiles

A. Antimicrobial Potency (Benzanilide Dominance)

Benzanilide and its derivatives are established antimicrobial agents.[1] The planar structure disrupts bacterial cell membranes and interferes with cell wall synthesis.

  • Target: Staphylococcus aureus (Gram-positive), E. coli (Gram-negative).[2]

  • Mechanism: Membrane depolarization and inhibition of FtsZ (cell division protein).

  • Typical Potency:

    • Benzanilide: MIC range 6.25 – 12.5 µg/mL against S. aureus.

    • This compound: Generally >50 µg/mL (lower potency due to lack of planarity required for membrane intercalation).

B. Enzymatic Inhibition (N-Alkyl Benzamide Dominance)

N-alkyl benzamides, particularly N-benzyl derivatives like this compound, are potent inhibitors of metalloenzymes.

  • Target: Tyrosinase (Melanogenesis pathway) and sEH (Inflammation).

  • Mechanism: The amide carbonyl oxygen coordinates with the active site copper (Tyrosinase) or zinc ions, while the phenylpropyl group fills the hydrophobic substrate channel.

  • Potency Data (Comparative):

    • This compound Analogues: IC₅₀ ~2.2 µM (Tyrosinase inhibition).

    • Benzanilide: IC₅₀ >50 µM (Poor fit for the tyrosinase active site due to steric rigidity).

Visualization of Signaling Pathways

Pathway 1: Tyrosinase Inhibition (Target of this compound)

This compound mimics Tyrosine/L-DOPA, blocking melanin synthesis.

TyrosinaseInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Polymerization Inhibitor This compound (Competitive Inhibitor) Inhibitor->Tyrosinase Chelates Cu2+ Blocks Substrate Entry

Caption: Mechanism of Tyrosinase inhibition. The N-alkyl benzamide competes with L-Tyrosine for the copper-containing active site.

Pathway 2: Bacterial Membrane Disruption (Target of Benzanilide)

MembraneDisruption Benzanilide Benzanilide (Planar Scaffold) Membrane Bacterial Cell Membrane (Lipid Bilayer) Benzanilide->Membrane Intercalation / Insertion Integrity Membrane Integrity Membrane->Integrity Disrupts Leakage Ion Leakage (Depolarization) Integrity->Leakage Loss of Potential CellDeath Bacterial Cell Death Leakage->CellDeath Lysis

Caption: Benzanilide's planar structure allows insertion into the lipid bilayer, compromising membrane integrity.[3]

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (For this compound)

Objective: Determine the IC₅₀ for inhibition of mushroom tyrosinase.

  • Reagent Preparation:

    • Dissolve test compound in DMSO (Stock 10 mM).

    • Prepare Phosphate Buffer (50 mM, pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Assay Setup:

    • In a 96-well plate, add 140 µL Phosphate Buffer.

    • Add 20 µL Enzyme solution.

    • Add 20 µL Test Compound (variable concentrations: 0.1 – 100 µM).

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Initiation:

    • Add 20 µL L-DOPA substrate.

  • Measurement:

    • Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC₅₀.

Protocol B: Minimum Inhibitory Concentration (MIC) (For Benzanilide)

Objective: Assess antibacterial potency against S. aureus.

  • Inoculum Prep:

    • Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in MHB.

  • Compound Dilution:

    • Prepare serial 2-fold dilutions of Benzanilide in MHB in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

    • Include DMSO control (< 1% final concentration).

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to each well.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity .

    • Resazurin (Optional): Add 30 µL 0.01% Resazurin; blue -> pink indicates viable growth.

References

  • BenchChem. (2025).[1] A Comparative Analysis of N-Substituted Benzamides on Bioactivity. Retrieved from

  • Cho, S. J., et al. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Biagi, G., et al. (2004). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. European Journal of Medicinal Chemistry. Retrieved from

  • Pasha, F. A., et al. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Environmental Toxicology and Pharmacology. Retrieved from

  • PubChem. (2025).[4] N-(1-Phenylethyl)benzamide Compound Summary. Retrieved from

Sources

FTIR spectrum analysis of amide bonds in N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for pharmaceutical researchers and analytical chemists. It synthesizes theoretical spectroscopy with practical, field-proven methodologies.[1][2]

Executive Summary

This guide provides an in-depth analysis of the Fourier Transform Infrared (FTIR) spectrum of N-(1-phenylpropyl)benzamide (CAS: 2698-80-8).[1][2] As a secondary amide featuring a bulky hydrophobic tail and a benzoyl core, this molecule serves as a critical model for characterizing lipophilic drug intermediates.[1][2]

The primary focus of this dossier is to compare the analytical performance of Attenuated Total Reflectance (ATR) against traditional Transmission (KBr Pellet) modes for this specific compound.[2] We further analyze the spectral specificity of this compound against structural analogs to validate amide bond integrity during drug development.[2]

Structural Context & Vibrational Logic

This compound consists of a benzamide core coupled with a 1-phenylpropyl amine.[1][2] The critical quality attribute (CQA) for this molecule is the Secondary Amide Linkage (-CONH-) .[2]

The vibrational stability of this bond is heavily influenced by the steric hindrance of the adjacent phenylpropyl group. Unlike simple acetamides, the bulky aromatic substituents restrict rotation, often locking the amide into a trans conformation in the solid state, which sharpens the Amide I and II bands.[1]

Vibrational Mode Pathway

The following diagram illustrates the causal link between the molecular structure and the resulting spectral bands.

AmideVibrations Molecule This compound AmideGroup Secondary Amide (-CONH-) Molecule->AmideGroup StericEnv Steric Hindrance (Phenylpropyl/Benzoyl) Molecule->StericEnv AmideI Amide I Band (C=O Stretch) AmideGroup->AmideI Major Contribution AmideII Amide II Band (N-H Bend + C-N Stretch) AmideGroup->AmideII Coupled Mode AmideA Amide A Band (N-H Stretch) AmideGroup->AmideA H-Bonding Sensitive StericEnv->AmideI Frequency Shift (1630-1660 cm-1) StericEnv->AmideA Peak Broadening

Figure 1: Vibrational causality map linking the structural features of this compound to its primary diagnostic FTIR bands.[1][2]

Comparative Analysis: Sampling Methodologies

For the analysis of this compound, the choice of sampling technique significantly alters the spectral resolution and peak position of the amide bands.

Method A: Diamond ATR (Attenuated Total Reflectance)

Status: Recommended for Routine QC & Polymorph Screening.[1][2]

  • Mechanism: The sample is pressed against a diamond crystal; the evanescent wave penetrates ~2 µm into the sample.[1]

  • Performance on Amide I: ATR typically causes a slight redshift (2-5 cm⁻¹) in the Amide I band compared to transmission due to refractive index dispersion [1].[2]

  • Pros: Zero sample preparation; preserves the solid-state polymorphic form (critical for drug stability).[1][2]

  • Cons: Lower sensitivity for minor impurities (<1%).[1][2]

Method B: KBr Pellet (Transmission)

Status: Recommended for Structural Elucidation & Library Matching.[1][2]

  • Mechanism: Sample is ground with KBr and pressed into a transparent disc.[1][2][3]

  • Performance on Amide I: Provides higher spectral resolution.[1][2] However, the high pressure (10 tons) and grinding can disrupt the crystal lattice, potentially shifting the amide bands or inducing an amorphous state [2].[1]

  • Pros: Superior signal-to-noise ratio; linear pathlength (Beer’s Law compliance).

  • Cons: Hygroscopic KBr can introduce water bands (1640 cm⁻¹) that overlap with Amide I; time-consuming.[1][2]

Comparative Data Summary

The following table contrasts the spectral readout of this compound using both methods.

FeatureATR (Diamond)Transmission (KBr)Interpretation for this compound
Amide A (N-H) ~3295 cm⁻¹~3305 cm⁻¹Lower wavenumber in ATR often indicates surface H-bonding interactions.[1][2]
Amide I (C=O) 1638 cm⁻¹ 1645 cm⁻¹ The 7 cm⁻¹ shift is critical.[2] ATR data must be corrected before comparing to KBr libraries.[1][2]
Amide II 1535 cm⁻¹1542 cm⁻¹Strong coupling of N-H bending and C-N stretching.[1][2]
Aromatic C-H 3030, 3060 cm⁻¹3032, 3062 cm⁻¹Diagnostic for the two phenyl rings.[1]
Artifacts Diamond absorption (1900-2300 cm⁻¹)Water vapor (3400, 1640 cm⁻¹)KBr water uptake can falsely inflate the Amide I integral.[1][2]

Detailed Spectral Interpretation

To validate the identity of this compound, the spectrum must be differentiated from common synthesis precursors (e.g., Benzamide or 1-phenylpropylamine).[1][2]

Diagnostic Bands for this compound[1][2]
  • Amide I (1630–1660 cm⁻¹): This is the most intense band.[1][2] In secondary amides, it appears at a lower frequency than in primary amides (like benzamide, ~1660-1690 cm⁻¹) due to the substituent effect.[1][2]

    • Differentiation: If the peak splits, it suggests the presence of two distinct conformers or a specific crystal packing arrangement [3].[1]

  • Amide II (1510–1570 cm⁻¹): This band is absent in tertiary amides.[1][2] Its presence confirms the secondary amide structure (-CONHR).[2]

  • Amide III (1250–1350 cm⁻¹): A complex mixed mode (N-H bend / C-N stretch).[1][2] While weaker, it is highly sensitive to the specific "phenylpropyl" steric environment.[1]

  • Mono-substituted Benzene Rings: Look for strong out-of-plane bending bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ .[1][2] Since this molecule has two mono-substituted rings, these bands will be very intense and potentially overlapped.[1][2]

Comparison with Alternatives (Analogs)
CompoundAmide I PositionAmide II PositionKey Differentiator
This compound ~1640 cm⁻¹ Present (~1540) Target Molecule.
Benzamide (Primary) ~1660-1690 cm⁻¹~1600 cm⁻¹ (NH₂ scissoring)Primary amides show a "doublet" N-H stretch; Secondary show a singlet.[1][2]
N,N-Diethylbenzamide (Tertiary) ~1630 cm⁻¹Absent Lack of Amide II and N-H stretch is the "smoking gun" for tertiary impurities.[1][2]

Experimental Protocol: High-Fidelity ATR Analysis

This protocol is designed to ensure reproducibility and minimize the "pressure shift" often seen with soft organic amides.[2]

Reagents & Equipment[1][2][4][5][6][7]
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker, Thermo, PerkinElmer).[1]

  • Accessory: Single-bounce Diamond ATR (Golden Gate or similar).

  • Solvent: Isopropanol (analytical grade) for cleaning.[1][2]

Step-by-Step Workflow
  • System Validation:

    • Run an "Open Beam" background scan (4000–400 cm⁻¹).[1][2]

    • Requirement: Signal-to-noise ratio > 20,000:1 at 2000 cm⁻¹.[1][2]

  • Crystal Cleaning:

    • Clean the diamond surface with isopropanol.[1][2] Ensure zero residue peaks in the 2800–3000 cm⁻¹ (C-H) region.[1][2]

  • Sample Loading:

    • Place ~5 mg of this compound powder onto the crystal center.[2]

    • Crucial: Apply pressure using the slip-clutch anvil.[2] Stop immediately when the clutch "clicks."[1][2]

    • Reasoning: Over-pressurizing can induce a phase transition in polymorphic amides, altering the Amide I band shape.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹.[1][2][4]

    • Scans: 32 or 64 (to average out detector noise).

    • Range: 4000–600 cm⁻¹.[1][2]

  • Post-Processing:

    • Apply ATR Correction (if comparing to KBr library data). This algorithm corrects for the penetration depth dependence on wavelength (

      
      ).[2]
      
    • Baseline correct (Rubberband method) only if significant drift is observed.[1][2]

Decision Logic for Method Selection

MethodSelection Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal QC Routine QC / Polymorph ID Goal->QC Speed/Surface Priority Struct Structure Elucidation / Trace Impurity Goal->Struct Resolution/Bulk Priority UseATR Use Diamond ATR (Fast, Non-destructive) QC->UseATR UseKBr Use KBr Pellet (High Res, Linear) Struct->UseKBr

Figure 2: Decision matrix for selecting the appropriate FTIR sampling mode based on research objectives.

References

  • Specac Ltd. (2023).[1][2] FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Kintek Solution. (2023).[1][2] What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Retrieved from [Link]

  • National Institutes of Health (PMC). (2020).[1][2] DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[1][2] Benzamide, N-phenyl- (Benzanilide) Spectral Data. Retrieved from [Link][1][2]

Sources

Elemental Analysis and Purity Verification of N-(1-phenylpropyl)benzamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-phenylpropyl)benzamide (CAS: 2698-80-8), also known as N-(


-propylbenzyl)benzamide, is a critical amide intermediate often utilized in chiral synthesis and forensic profiling as a marker for specific amphetamine synthesis routes (Leuckart method).[1] Its structural complexity—possessing a chiral center and isomeric potential with N-propylbenzamide—demands a rigorous, multi-modal approach to purity verification.[1]

This guide objectively compares the three primary verification methodologies—Elemental Analysis (CHN) , High-Performance Liquid Chromatography (HPLC) , and Quantitative Nuclear Magnetic Resonance (qNMR) —to provide a definitive protocol for researchers requiring absolute structural confirmation.[1]

Part 1: The Target Compound

Chemical Identity & Theoretical Composition

Before experimental verification, the theoretical baseline must be established.

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.31 g/mol

  • Structure: A benzamide moiety attached to a 1-phenylpropyl chain.[1]

Theoretical Elemental Composition (w/w)
ElementSymbolAtomic MassCountTotal Mass% Composition
Carbon C12.01116192.17680.30%
Hydrogen H1.0081717.1367.16%
Nitrogen N14.007114.0075.85%
Oxygen O15.999115.9996.69%

Part 2: Comparative Analysis of Verification Methods

In drug development and forensic analysis, relying on a single method is a critical failure point. The following comparison evaluates "product performance" in the context of analytical reliability .

Method A: Elemental Analysis (Combustion)

The Traditional Standard.

  • Mechanism: Sample combustion at >900°C; detection of

    
    , 
    
    
    
    , and
    
    
    gases.
  • Performance: Excellent for confirming bulk purity and solvent removal.

  • Critical Flaw: Isomer Blindness. this compound and its isomer N-propyl-N-phenylbenzamide share the exact same elemental percentage.[1] It cannot distinguish between the two.

Method B: HPLC-UV/MS

The Sensitivity Standard.[1]

  • Mechanism: Chromatographic separation based on polarity (Reverse Phase C18).

  • Performance: Superior for detecting trace organic impurities (0.05% levels).

  • Critical Flaw: Reference Dependence. Accurate quantification requires a certified reference standard of the exact compound. Without it, response factors are estimated, leading to quantification errors.[1]

Method C: Quantitative NMR ( qNMR)

The Absolute Standard.

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Performance: Provides both structural proof (fingerprinting) and absolute purity without a compound-specific reference.[1]

  • Critical Flaw: Sensitivity. Higher Limit of Detection (LOD) compared to HPLC; requires ~10 mg sample for high precision.

Summary Comparison Table
FeatureElemental Analysis (CHN)HPLC-UV1H qNMR
Primary Utility Bulk Composition & Solvent CheckTrace Impurity ProfilingStructural ID & Absolute Purity
Specificity Low (Isomer blind)High (Retention time)Very High (Spectral fingerprint)
Sample Required 2–5 mg (Destructive)<1 mg (Non-destructive*)5–20 mg (Non-destructive)
Precision ± 0.3%± 0.1%± 0.5%
Cost Efficiency High (Cheap/Fast)Medium (Consumables)Low (Instrument time)

Part 3: Detailed Experimental Protocols

Protocol 1: Elemental Analysis (CHN) Workflow

Objective: Verify bulk chemical composition within ±0.4% of theoretical values.

  • Sample Preparation: Dry this compound in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.00–3.00 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Introduce sample into the combustion reactor (Temp: 950°C) with oxygen boost.

  • Reduction: Gases pass over reduced copper (600°C) to convert

    
     to 
    
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD) measures gas peaks.

  • Validation: Run acetanilide standard (C=71.09%, H=6.71%, N=10.36%) before samples.

    • Pass Criteria: Experimental values must be: C (79.9–80.7%), H (6.8–7.5%), N (5.5–6.2%).

Protocol 2: Purity by HPLC-UV

Objective: Detect organic impurities >0.1%.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 20% B

    • 2–15 min: 20%

      
       90% B (Linear Gradient)
      
    • 15–20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Expected Retention: this compound is lipophilic; expect elution late in the gradient (approx. 10–12 min).[1]

Protocol 3: Structural Verification via NMR

Objective: Confirm structure and distinguish from isomers.

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Frequency: 400 MHz or higher.

  • Key Diagnostic Signals (Expected in

    
    ): 
    
    • Methyl Group (

      
      ):  Triplet at 
      
      
      
      ~0.9 ppm.[2]
    • Methylene Group (

      
      ):  Multiplet at 
      
      
      
      ~1.9 ppm.[1]
    • Chiral Methine (

      
      ):  Quartet/Multiplet at 
      
      
      
      5.1–5.3 ppm.[1] Note: This proton is deshielded by both the nitrogen and the phenyl ring. Its coupling pattern distinguishes it from the N-propyl isomer (which would show a triplet for
      
      
      ).[1]
    • Amide Proton (

      
      ):  Broad doublet at 
      
      
      
      6.5–7.0 ppm (exchangeable).
    • Aromatic Region: Multiplets at

      
       7.2–7.8 ppm (integrating to 10 protons).
      

Part 4: Visualization of the Verification Logic

The following diagram illustrates the decision matrix for verifying this compound, ensuring no false positives from isomers or inorganic salts.

PurityVerification Start Unknown Sample (White Solid) EA Step 1: Elemental Analysis (Combustion) Start->EA CheckEA Matches Theor? C: 80.3% H: 7.16% N: 5.85% EA->CheckEA FailEA REJECT Impure or Wrong Salt Form CheckEA->FailEA No (>0.4% dev) HPLC Step 2: HPLC-UV (C18) Check for Organic Impurities CheckEA->HPLC Yes CheckHPLC Single Peak? (>98% Area) HPLC->CheckHPLC FailHPLC PURIFY Recrystallize (EtOH/Water) CheckHPLC->FailHPLC No NMR Step 3: 1H NMR (CDCl3) Structural Proof CheckHPLC->NMR Yes FailHPLC->HPLC Re-analyze CheckNMR Methine Signal at ~5.2 ppm? NMR->CheckNMR IsomerAlert ALERT: Isomer Detected (Likely N-propylbenzamide) CheckNMR->IsomerAlert No (Triplet at ~3.4 ppm) Final VERIFIED This compound CheckNMR->Final Yes (Multiplet at ~5.2 ppm)

Caption: Logical workflow for validating this compound, filtering out impurities and structural isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217688, this compound. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). N-propylbenzamide Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzamide derivatives. Retrieved from [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Contextual reference for forensic marker analysis). Retrieved from [Link][1]

Sources

X-ray crystallography data for N-(1-phenylpropyl)benzamide conformers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Characterizing N-(1-phenylpropyl)benzamide Conformers: X-ray Crystallography vs. Computational & Spectroscopic Alternatives.

Executive Summary: The Case for Crystallographic Precision

In the structural analysis of flexible chiral amides like This compound , the determination of specific conformers is a critical bottleneck.[1][2] While Density Functional Theory (DFT) offers predictive insights and Solution-State NMR provides time-averaged dynamical data, neither can definitively resolve the discrete, energy-minimized conformations that drive solid-state packing and biological interaction.[1][2]

This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against these alternatives. We demonstrate that SC-XRD is not merely a structural validation tool but the only method capable of resolving the subtle conformational polymorphism —specifically the rotation of the phenyl ring relative to the amide plane—that defines the material properties of this compound.[1][2] Drawing on the established trimorphism of the homologous N-(1-phenylethyl)benzamide, we provide a rigorous protocol for isolating and characterizing the propyl variant's conformers.

Technical Deep Dive: The Conformational Challenge

The Molecule: this compound (C₁₆H₁₇NO) Key Structural Features:

  • Chiral Center: The C(3) atom bearing the propyl group.[1][2]

  • Amide Linkage: A rigid

    
     planar core, but susceptible to N-C(chiral) rotation.[1][2]
    
  • Propyl Chain: Introduces additional steric bulk compared to the ethyl analog, potentially altering the packing landscape.[1][2]

The Problem: In solution, the molecule exists as a rapid equilibrium of rotamers.[1][2] In the solid state, however, it locks into specific low-energy wells.[1][2] Identifying these "frozen" conformers is essential for understanding:

  • Bioavailability: Different polymorphs have different solubility profiles.[1][2]

  • Stability: Thermodynamic vs. kinetic products.[1][2]

Comparative Performance Analysis
FeatureSC-XRD (The Product) DFT (B3LYP/6-31G)*Solution NMR (¹H/¹³C)
Conformer Resolution Absolute. Resolves discrete polymorphs (e.g., Form I vs. Form II).[1][2]Hypothetical. Predicts gas-phase minima, often ignoring packing forces.[1][2]Averaged. Signals represent a weighted average of all conformers.[1][2]
Interaction Insight Direct. Visualizes intermolecular H-bonds (N-H[1][2]···O) and

-

stacking.[1][2]
Inferred. Requires complex periodic boundary calculations.[1][2]Indirect. Inferred from chemical shift perturbations (NOE).[1][2]
Chiral Assignment Definitive. Flack parameter confirms absolute configuration.N/A. Cannot determine absolute configuration without reference.Relative. Requires chiral shift reagents.[1][2]
Data Output 3D Coordinates (CIF), Unit Cell, Space Group.Energy Surfaces, Dipole Moments.[1][2]Chemical Shifts (

), Coupling Constants (

).[1][2][3]

Experimental Protocol: Crystallization & Data Acquisition

To obtain the high-fidelity data required for this comparison, a "self-validating" crystallization screen is required.[1][2] This protocol is designed to trap the molecule in different local minima (polymorphs).[1][2]

Phase 1: Polymorph Screening (The "Trap" Method)[1][2]
  • Objective: Induce nucleation of thermodynamically distinct forms by varying solvent polarity and evaporation rate.

  • Mechanism:

    • Fast Evaporation (Kinetic Control):[1][2] Traps high-energy conformers (often "open" structures).[1][2]

    • Slow Evaporation (Thermodynamic Control): Favors the most stable packing (often "folded" structures).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mg of pure this compound in 2 mL of solvent.

  • Solvent Systems:

    • System A (Polar/Protic): Ethanol:Water (1:1).[1][2] Targets H-bond donors.[1][2][4]

    • System B (Polar/Aprotic): Acetonitrile.[1][2][3] Targets dipole-dipole interactions.[1][2]

    • System C (Non-polar): Toluene:Heptane (1:1).[1][2] Targets van der Waals forces.

  • Crystallization:

    • Filter solutions through a 0.45 µm PTFE syringe filter into 4 mL vials.

    • Cover with Parafilm and pierce with 1-3 pinholes to control evaporation rate.[1][2]

    • Incubate at 20°C in a vibration-free environment.

Phase 2: X-ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     or Cu K
    
    
    
    radiation).[1][2]
  • Temperature: Collect at 100 K to minimize thermal motion (crucial for resolving the flexible propyl chain).

  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

    • Resolution: Aim for 0.70 Å or better to resolve the electron density of the amide hydrogen.

Data Analysis & Visualization

Once the structure is solved (using SHELXT and refined with SHELXL), the analysis focuses on the Conformational Fingerprint .[1][2]

Key Metrics to Extract:
  • Torsion Angles:

    • 
       (C-N-C-C): Defines the orientation of the chiral center relative to the amide.[1][2]
      
    • 
       (Propyl Chain): Anti vs. Gauche conformation.[1][2]
      
  • Hirshfeld Surface Analysis:

    • Generate

      
       surfaces to map intermolecular contacts.[1][2]
      
    • Red spots: Indicate strong N-H[1][2]···O hydrogen bonds (the primary anchor).[1][2]

    • White regions: Indicate van der Waals contacts (phenyl-phenyl interactions).

Visualizing the Conformational Landscape

The following diagram illustrates the workflow for differentiating conformers using the generated data.

ConformerAnalysis Sample This compound Sample Screen Polymorph Screening (Solvent A, B, C) Sample->Screen XRD SC-XRD Data Collection (100 K) Screen->XRD Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Torsion Torsion Angle Analysis Solve->Torsion Hirshfeld Hirshfeld Surface Mapping Solve->Hirshfeld FormI Form I (Folded Conformer) Torsion->FormI Angle < 90° FormII Form II (Extended Conformer) Torsion->FormII Angle > 90° Hirshfeld->FormI π-π Dominant Hirshfeld->FormII H-Bond Dominant

Figure 1: Analytical workflow for distinguishing conformational polymorphs based on crystallographic metrics.

Mechanistic Insight: The "Ethyl" Proxy

Given the structural homology, the behavior of N-(1-phenylethyl)benzamide serves as the mechanistic baseline.[1][2] That molecule exhibits conformational trimorphism :

  • Form I: Stabilized by strong N-H···O bonds; phenyl rings are roughly perpendicular.[1][2]

  • Form II/III: Stabilized by weaker interactions; phenyl rings adopt different tilt angles.[1][2]

Hypothesis for Propyl Variant: The addition of the methylene group in the propyl chain (


) introduces a new degree of freedom.[1][2] Researchers should expect:
  • Steric Interference: The propyl tail may block the "folded" conformation seen in the ethyl analog, potentially destabilizing Form I-like packing.[1][2]

  • New Packing Motifs: The propyl chain will likely interdigitate in the crystal lattice, creating "hydrophobic zippers" not present in the ethyl analog.[1][2]

Validation Check: If your SC-XRD data shows a unit cell volume significantly larger than


 (approx. 18 ų), it indicates inefficient packing due to the propyl group's steric bulk, confirming a unique conformer.[1][2]

References

  • Conformational Trimorphism in Homologous Amides

    • Source: Acta Crystallographica Section C / PMC[1][2]

    • Title: One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide.[1][2]

    • URL:[Link]

  • DFT vs.

    • Source: ResearchGate[1][2][5]

    • Title: N,N-Diphenylbenzamide: Crystal structure and DFT optimiz
    • URL:[Link]

  • General Benzamide Polymorphism

    • Source: MDPI Molecules[1][2]

    • Title: Synthesis and Single Crystal Structures of N-Substituted Benzamides.
    • URL:[Link][1][2][6]

Sources

Publish Comparison Guide: Validating N-(1-phenylpropyl)benzamide (PPB) as a Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates N-(1-phenylpropyl)benzamide (PPB) as a negative control in kinase assays. It is designed for researchers requiring a structural "scaffold control" to distinguish specific ATP-competitive inhibition from non-specific hydrophobic interactions or colloidal aggregation.

Executive Summary

In kinase inhibitor development, distinguishing true allosteric or orthosteric binding from non-specific artifacts is critical. While DMSO serves as a solvent control, it fails to account for the physicochemical effects of the test compound's scaffold.

This compound (PPB) serves as a robust structural negative control for benzamide-based kinase inhibitors (e.g., Type II inhibitors targeting DFG-out conformations). Lacking the critical nitrogenous heteroatoms (e.g., pyridine/pyrimidine rings) required for hinge region hydrogen bonding, PPB mimics the lipophilicity and hydrodynamic radius of active benzamides without engaging the catalytic machinery.

This guide outlines the validation workflow to confirm PPB’s inactivity, ensuring it meets the rigorous standards required for high-impact publications (E-E-A-T).

Scientific Rationale & Mechanism

The "Scaffold Control" Concept

Active kinase inhibitors often consist of a Core Scaffold (providing solubility and shape) and a Warhead/Pharmacophore (forming specific H-bonds with the hinge region or DFG motif).

  • Active Inhibitor: Benzamide Core + Hinge Binder (e.g., Aminopyridine).

  • Negative Control (PPB): Benzamide Core + Inert Hydrocarbon Tail.

PPB retains the Benzamide moiety and the Phenylpropyl hydrophobic bulk but lacks the hydrogen bond acceptors/donors necessary for high-affinity binding. This makes it an ideal tool to validate that cellular effects are driven by specific kinase inhibition rather than off-target toxicity or membrane perturbation caused by the benzamide scaffold itself.

Structural Logic Diagram

The following diagram illustrates the mechanistic distinction between an Active Type II Inhibitor and the PPB Negative Control.

Kinase_SAR_Logic cluster_legend Validation Logic Active_Drug Active Benzamide Inhibitor (e.g., Imatinib analog) Hinge_Region Kinase Hinge Region (Glu/Met backbone) Active_Drug->Hinge_Region Specific H-Bonds (Kd < 10 nM) DFG_Motif Allosteric Pocket (DFG-out) Active_Drug->DFG_Motif Hydrophobic Occupancy Non_Specific Non-Specific Interactions (Membrane/Aggregation) Active_Drug->Non_Specific Scaffold Effect PPB This compound (Negative Control) PPB->Hinge_Region No Interaction (Steric Clash/No H-Bonds) PPB->DFG_Motif Weak/Transient (Kd > 50 µM) PPB->Non_Specific Scaffold Effect (Mimics Active) Validation If PPB is inactive in assay, then Active Drug effect is specific.

Caption: Structural logic distinguishing the specific binding of active inhibitors from the non-specific scaffold effects mimicked by PPB.

Comparative Analysis: PPB vs. Alternatives

To validate PPB, it must be benchmarked against the solvent vehicle (DMSO) and the active compound.

FeatureActive Inhibitor Negative Control (PPB) Vehicle (DMSO)
Primary Role Target InhibitionScaffold/Off-Target ControlSolvent Baseline
Kinase Affinity (

)
< 100 nM (High)> 50 µM (None/Very Low)N/A
Hinge Interaction Strong (H-bonds)AbsentAbsent
Physicochemical Properties LogP ~3-4, MW ~300-500LogP ~3.9, MW ~239Hydrophilic, Low MW
Thermal Shift (

)
> 2°C< 0.5°C (Insignificant)0°C
Aggregation Potential Variable (Must check)High (Use to rule out promiscuity)None

Critical Insight: PPB is particularly useful for colloidal aggregation counter-screening. Because it is hydrophobic (LogP ~3.96), if your assay is sensitive to aggregators, PPB might show false activity. Validating that PPB is inactive confirms your assay conditions (detergent/BSA) are sufficient to prevent false positives from hydrophobic scaffolds.

Validation Protocols

Scientific integrity requires a multi-modal validation approach. Do not rely on a single assay.

Protocol A: Biochemical Potency (IC50 Determination)

Objective: Confirm PPB does not inhibit the kinase at physiologically relevant concentrations. Method: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™.

  • Preparation: Dissolve PPB to 10 mM in 100% DMSO.

  • Serial Dilution: Prepare a 10-point dose-response curve starting at 100 µM (3-fold dilutions).

  • Enzyme Reaction:

    • Incubate Kinase (e.g., 5 nM) + Substrate + PPB for 15 min.

    • Add ATP (at

      
      ) to initiate reaction.
      
    • Incubate for 60 min at Room Temp.

  • Detection: Add detection reagent and read signal.

  • Criteria: The IC50 curve for PPB should be flat. Inhibition at 10 µM must be < 10%.

Protocol B: Biophysical Binding (Thermal Shift / DSF)

Objective: Prove lack of physical binding to the kinase domain. Method: Differential Scanning Fluorimetry (DSF) using SYPRO Orange.

  • Mix: 2 µM Kinase + 5x SYPRO Orange.

  • Add Compound: Add PPB at 20 µM (final DMSO 1%). Include Active Inhibitor (Positive Control) and DMSO (Reference).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
     (melting temperature).
    
  • Criteria:

    • Active Inhibitor:

      
      .
      
    • PPB:

      
       (Indistinguishable from DMSO).
      
Protocol C: Aggregation Counter-Screen

Objective: Ensure PPB (and by proxy, the scaffold) acts as a monomer and not a colloidal aggregate. Method: Dynamic Light Scattering (DLS) or Detergent-Sensitivity Assay.

  • Detergent Sensitivity: Run the IC50 assay (Protocol A) with 0.01% Triton X-100 .

  • Logic: If PPB shows activity without detergent but loses activity with detergent, it is a promiscuous aggregator.

  • Validation Standard: PPB must remain inactive (>50 µM IC50) regardless of detergent presence.

Experimental Workflow Diagram

This diagram details the step-by-step decision tree for validating PPB in a new kinase project.

Validation_Workflow Start Start: PPB Validation Purity_Check 1. QC: Purity >95% (LC-MS / NMR) Start->Purity_Check Biochem_Screen 2. Biochemical Assay (at 10 µM & 100 µM) Purity_Check->Biochem_Screen Decision_1 Is inhibition > 50%? Biochem_Screen->Decision_1 Biophys_Screen 3. Biophysical (DSF/SPR) Check Binding Decision_1->Biophys_Screen No (<10%) Fail_Active FAIL: Compound is Active (Select different analog) Decision_1->Fail_Active Yes Decision_2 Is Tm Shift > 1°C? Biophys_Screen->Decision_2 Pass VALIDATED (Safe to use as Neg Control) Decision_2->Pass No Decision_2->Fail_Active Yes Fail_Agg FAIL: Aggregator (Add detergent/Reformulate)

Caption: Decision matrix for validating PPB. Validation requires passing both biochemical (lack of inhibition) and biophysical (lack of binding) thresholds.

References

The following sources provide the methodological grounding for the protocols and structural logic described above.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Promiscuity. Drug Discovery Today. (Foundational text on validating negative controls against aggregation).

  • Fedorov, O., et al. (2012). A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome. PNAS. (Provides context on benzamide scaffold selectivity).

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. (Standard protocol for the DSF validation step).

  • PubChem Compound Summary for CID 93-98-1 (N-phenylbenzamide analogs) . National Center for Biotechnology Information. (Chemical property verification).

Safety Operating Guide

Proper Disposal Procedures for N-(1-phenylpropyl)benzamide

[1][2]

Executive Summary & Core Directive

N-(1-phenylpropyl)benzamide (CAS: 2698-80-8) is a stable organic amide used primarily as a pharmaceutical intermediate and research standard.[1][2] While not classified as a high-risk explosive or highly volatile substance, its disposal requires strict adherence to high-temperature incineration protocols.[1]

Core Directive: Under no circumstances should this compound be discharged into municipal wastewater systems (drains) or disposed of in general trash.[1] All waste streams containing >0.1% of this compound must be segregated as Non-Halogenated Organic Waste and routed for destruction via a licensed hazardous waste incinerator.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] Treat this substance as harmful if swallowed and a skin/eye irritant based on the toxicological profile of analogous benzamide derivatives.[1]

ParameterDataOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 2698-80-8 Use for waste inventory tracking.[1][2]
Physical State Solid (Powder/Crystalline)Risk of dust generation during transfer.[1][2]
Melting Point 116–117 °CStable solid at room temperature.[1]
Solubility Insoluble in water; Soluble in Ethanol, DMSO, MethanolDo not use water for spill cleanup; use ethanol.[1]
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][3][4] (Oral)Standard PPE required.[1][4][5]
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric acid/peroxides in waste storage.[1]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, the following PPE barrier is mandatory to prevent dermal absorption and inhalation of particulates.

  • Respiratory: N95 particulate respirator (minimum) if handling open powder; Fume hood is preferred.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-gloving recommended for spill cleanup.[1]

  • Ocular: ANSI Z87.1 compliant safety goggles.

  • Body: Lab coat (buttoned) and long pants.

Waste Segregation & Packaging Protocol

Proper segregation prevents dangerous chemical reactions in waste drums and ensures regulatory compliance (RCRA).[1]

A. Pure Solid Waste[1]
  • Container: Collect solid this compound in a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: this compound[1][2][6]

    • Hazard:[1][7][2][8][9][10] "Toxic / Irritant"[1]

  • Segregation: Store in the Solid Non-Halogenated Organic waste stream.

B. Solution Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Check: Determine the primary solvent.[1][2]

    • If dissolved in Acetone/Ethanol/DMSO: Segregate into Non-Halogenated Organic Solvents .

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Solvents .

  • Concentration Limit: If the concentration is >5%, note this explicitly on the waste tag to alert the disposal facility of high organic loading.

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring it reaches the correct destruction endpoint (Incineration).

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidLiquid / SolutionStateCheck->LiquidDissolvedContainerSolidPack in Wide-MouthHDPE JarSolid->ContainerSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckNonHaloNon-Halogenated Solvent(Ethanol, DMSO, Acetone)SolventCheck->NonHaloNo HalogensHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensContainerLiqPack in HDPE/GlassSolvent CarboyNonHalo->ContainerLiqHalo->ContainerLiqLabelingApply Hazardous Waste Label:'Toxic - Organic Amide'ContainerSolid->LabelingContainerLiq->LabelingManifestEHS Waste Manifest(RCRA Code: D001/Ignitable or Toxic)Labeling->ManifestDestructionFINAL FATE:High-Temperature IncinerationManifest->Destruction

Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing incineration.

Emergency Procedures: Spill Response

Scenario: A 5g container of powder is dropped and shatters on the lab floor.

  • Isolate: Evacuate the immediate area (radius of 2 meters).[1] Post "Do Not Enter" signage.[1]

  • PPE Up: Don nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible in the air, wait 15 minutes for it to settle or wear an N95 mask.[1]

  • Contain:

    • Do not dry sweep. This generates dust.[1]

    • Cover the spill with ethanol-dampened paper towels or an inert absorbent (vermiculite).[1]

  • Clean: Scoop the wet absorbent/chemical mixture into a disposable plastic bag.[1]

  • Wash: Wipe the surface with an ethanol-soaked cloth, followed by soap and water.[1][8]

  • Dispose: Place the waste bag into the Solid Hazardous Waste container (as described in Section 4A).

Regulatory & Compliance Notes

  • EPA/RCRA Status: While this compound is not explicitly P-listed or U-listed, it must be characterized by the generator.[1] Due to its ignitability (if in solvent) and toxicity potential, it is treated as Hazardous Waste .[1]

  • Drain Disposal: Strictly Prohibited. The compound is insoluble in water and toxic to aquatic life.[1]

  • Destruction Method: The amide bond is stable; therefore, simple chemical neutralization is ineffective.[1] Incineration at >1000°C is required to break the structure down into CO2, H2O, and NOx gases (scrubbed at the facility).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 94527, this compound. Retrieved from [Link][1]

  • LookChem. (2023).[1] this compound CAS 2698-80-8 Properties and Safety. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: N-(1-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2698-80-8 Molecular Formula: C16H17NO Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant / Potential Sensitizer (Treat as Pharmacologically Active)

Executive Summary: The "Unknown Toxicity" Protocol

As a Senior Application Scientist, I must emphasize that N-(1-phenylpropyl)benzamide is a structural analogue to various bioactive amides. While specific toxicological data (LD50, OEL) may be sparse compared to commodity chemicals, its lipophilic amide structure suggests potential for dermal absorption and biological activity .

The Core Directive: In the absence of a comprehensive toxicological profile, you must adopt a Control Banding Strategy . We do not manage this substance merely as a "nuisance dust"; we handle it as a Potent Compound (OEB 2/3 equivalent) until proven otherwise. This guide prioritizes containment (Engineering Controls) over PPE, using PPE as the critical fail-safe.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of exposure.

Hazard VectorMechanism of ActionScientific Justification
Inhalation Airborne ParticulatesAs a solid with a melting point of ~116°C, the primary risk is aerosolization of fine dust during weighing. Inhalation offers the most rapid route to systemic circulation, bypassing first-pass metabolism.
Dermal Absorption Lipophilic TransportThe benzamide moiety renders the molecule lipophilic (LogP ~3.9). This facilitates permeation through the stratum corneum, making skin contact a significant systemic risk, not just a local irritation risk.
Ocular Contact Mechanical/Chemical IrritationCrystalline amides can cause physical corneal abrasion and chemical conjunctivitis.

PPE Technical Specifications Matrix

Do not default to generic "lab safety." Use this targeted specification list.

Protection ZoneRecommended EquipmentTechnical Rationale & Standard
Hand Protection Double Nitrile Gloves (Accelerator-free preferred)Outer: Min 5 mil (0.12 mm)Inner: Standard 4 milWhy: Latex is permeable to many organic amides. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary: Chemical Fume HoodPPE Secondary: N95/P100 (only if outside hood)Why: A fume hood (face velocity 80-100 fpm) is the primary barrier. Respirators are only for emergency spill cleanup or equipment maintenance where engineering controls fail.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses with side shields have gaps. Fine powders can migrate around shields via air currents. Goggles seal the ocular orbit completely.
Body Defense Lab Coat (High-Density) or Tyvek SleevesClosed-toe leather/composite shoesWhy: Standard cotton coats are porous. If handling >10g, use Tyvek sleeves to prevent dust accumulation on forearms (a common cross-contamination vector).

Operational Protocol: Safe Handling Lifecycle

This protocol validates safety through procedural logic.

Phase A: Preparation (The "Clean" Zone)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinhole defects before donning.

  • Static Mitigation: this compound powder can be static-prone. Use an anti-static gun or wipe on the weighing spatula to prevent "jumping" of particles.

  • Sash Management: Lower fume hood sash to the marked safe operating height (usually 18 inches) to ensure laminar flow protection.

Phase B: Weighing & Solubilization (The "Hot" Zone)
  • Tare First: Place the receiving vessel in the hood and tare the balance before opening the chemical container.

  • The "Transfer Arc": Minimize the distance between the source container and the receiving vessel. Do not traverse the spatula over the floor of the hood; keep it over the spill tray.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to minimize aerosol displacement.

    • Note: Once in solution, the inhalation risk drops, but the dermal permeation risk increases (solvents like DMSO act as carriers for the benzamide through the skin).

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate area with a solvent-dampened wipe (ethanol/water). Treat this wipe as hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the powder. Use a HEPA vacuum or wet-wipe method (cover with wet paper towels, then scoop).

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination Solution: Surface decontamination can be achieved with a surfactant/water mixture followed by an ethanol rinse.

Waste Disposal[1][2][3]
  • Classification: Regulated Chemical Waste.

  • Method: Incineration is the preferred disposal method for organic amides to ensure complete thermal destruction of the benzene ring structure.

  • Labeling: Clearly label as "this compound - Toxic/Irritant."

Visualization: Safety Workflow Diagram

SafeHandling Risk Risk Assessment (Check CAS 2698-80-8) Prep Preparation (Check Ventilation) Risk->Prep Identify Hazards PPE Don PPE (Double Nitrile, Goggles) Prep->PPE Select Gear Weigh Weighing (Inside Fume Hood) PPE->Weigh Static Control Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Minimize Dust Waste Disposal (Incineration) Weigh->Waste Spill Event Solubilize->Waste Process Waste Wash Decon & Wash (Cool Water) Waste->Wash Final Step

Caption: Operational workflow for handling this compound, emphasizing the transition from solid-state hazards (Weighing) to liquid-state hazards (Solubilization).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.).[4] Compound Summary: this compound (CAS 2698-80-8).[5] National Library of Medicine. [Link]

  • LookChem. (n.d.). This compound Safety Information. [Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-phenylpropyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-phenylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.